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2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide Documentation Hub

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  • Product: 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide
  • CAS: 16272-47-2

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide

Executive Summary 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide is a highly functionalized, electrophilic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide is a highly functionalized, electrophilic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including AMPA receptor modulators, targeted covalent inhibitors (TCIs), and specialized agrochemicals[1][2]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a rigorous physicochemical profile, mechanistic insights, and a self-validating synthetic methodology for this compound.

Physicochemical Profiling & Structural Analysis

Accurate physicochemical profiling is foundational to downstream analytical validation and pharmacokinetic modeling. The compound is an N,N-disubstituted alpha-chloroacetamide, characterized by a precise balance of lipophilicity and electrophilic reactivity[3].

Quantitative Data Summary

Table 1: Physicochemical and Molecular Properties

PropertyValue / Description
Chemical Name 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide
Empirical Formula C11H10ClFN2O
Molecular Weight 240.66 g/mol
Monoisotopic Mass 240.0466 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Carbonyl O, Cyano N, Fluoro F)
Rotatable Bonds 4
Mechanistic Insights into Functional Domains

The molecule is composed of three distinct functional domains, each imparting specific reactivity:

  • Alpha-Chloroacetamide Moiety : This electrophilic center is highly reactive toward nucleophiles (e.g., thiols, amines) via an SN2 mechanism. In drug design, it serves as a covalent warhead targeting cysteine residues or as a synthetic handle for incorporating piperazine derivatives[2][4].

  • 2-Cyanoethyl Group : Introduced via aza-Michael addition, this group acts as a lipophilic electron-withdrawing domain. It lowers the basicity of the central amide nitrogen and can be selectively reduced to a primary amine or hydrolyzed to a carboxylic acid during late-stage functionalization[5].

  • 4-Fluorophenyl Ring : The para-fluoro substitution is a classic bioisosteric modification. Fluorine's high electronegativity and small Van der Waals radius block CYP450-mediated para-hydroxylation, significantly enhancing the compound's metabolic stability in vivo without drastically altering its steric bulk[3].

Experimental Methodologies: Self-Validating Protocols

The synthesis of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide is achieved via a two-step sequence: catalytic cyanoethylation followed by N-acylation. Every step below includes causality and in-process controls (IPCs) to ensure a self-validating workflow.

Protocol 1: Catalytic Cyanoethylation of 4-Fluoroaniline

Objective: Synthesize the intermediate N-(2-cyanoethyl)-4-fluoroaniline. Causality: Direct alkylation with strong acids or high heat often yields N,N-bis(cyanoethyl) side products. Utilizing Cu(OAc)₂ as a catalyst selectively promotes mono-cyanoethylation by coordinating with the acrylonitrile double bond, enhancing its electrophilicity while sterically hindering a second addition[5].

Step-by-Step Methodology :

  • Setup : In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1.0 equiv, 100 mmol) and acrylonitrile (1.2 equiv, 120 mmol).

  • Catalysis : Add Cu(OAc)₂ (0.05 equiv, 5 mmol) and glacial acetic acid (10 mL) as the solvent medium.

  • Reaction : Heat the mixture to reflux (approx. 90-100 °C) for 8-10 hours under a nitrogen atmosphere.

  • In-Process Control (IPC) : Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the primary amine spot confirms completion.

  • Workup : Cool to room temperature. Quench with 10% aqueous NaOH (50 mL) to neutralize the acetic acid. Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-alkylated intermediate.

Protocol 2: N-Acylation via Chloroacetyl Chloride

Objective: Convert the secondary amine intermediate to the final haloacetamide. Causality: Chloroacetyl chloride is highly reactive and prone to hydrolysis. The reaction must be performed in an anhydrous, aprotic solvent (DCM) at 0 °C to control the exothermic acylation and suppress the formation of ketene intermediates. Triethylamine (TEA) is employed as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the weakly nucleophilic secondary amine[2][4][6].

Step-by-Step Methodology :

  • Setup : Dissolve N-(2-cyanoethyl)-4-fluoroaniline (1.0 equiv, 50 mmol) in anhydrous DCM (100 mL) in a flame-dried flask under nitrogen.

  • Base Addition : Add TEA (1.2 equiv, 60 mmol) and cool the mixture to 0 °C using an ice-water bath.

  • Acylation : Dissolve chloroacetyl chloride (1.1 equiv, 55 mmol) in DCM (20 mL) and add dropwise via an addition funnel over 30 minutes. Maintain the internal temperature below 5 °C[6].

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 3-5 hours.

  • IPC : Verify the consumption of the intermediate via LC-MS. The expected product mass is[M+H]⁺ = 241.05 m/z.

  • Workup : Quench the reaction by slowly adding saturated aqueous NaHCO₃ (50 mL). Separate the organic layer and wash sequentially with 1M HCl (50 mL) to remove unreacted amine/TEA, and brine (50 mL).

  • Isolation : Dry over MgSO₄, filter, and evaporate the solvent. Recrystallize the crude product from ethanol/water to yield pure 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide as an off-white solid.

Table 2: Reaction Optimization Parameters

ParameterCyanoethylation (Step 1)Acylation (Step 2)
Solvent Glacial Acetic AcidAnhydrous DCM
Catalyst / Base Cu(OAc)₂ (Catalyst)Triethylamine (Acid Scavenger)
Temperature Reflux (90-100 °C)0 °C to Room Temperature
Primary Side Product N,N-bis(cyanoethyl)anilineO-acylated enol / Hydrolysis products

Mechanistic Pathway & Workflow Visualization

The following diagram maps the logical progression of the two-step synthesis, highlighting the transition from raw materials to the functionalized final product.

SynthesisPathway R1 4-Fluoroaniline + Acrylonitrile C1 Cu(OAc)2 / Acetic Acid Reflux (Cyanoethylation) R1->C1 I1 N-(2-cyanoethyl)- 4-fluoroaniline C1->I1 R2 Chloroacetyl Chloride + TEA in DCM (0°C) I1->R2 P1 2-chloro-N-(2-cyanoethyl)- N-(4-fluorophenyl)acetamide R2->P1

Fig 1: Two-step synthesis workflow of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide.

References

  • C11H10ClFN2O - Explore - PubChemLite Source: PubChem (National Institutes of Health) URL: [Link]

  • n-2-cyanoethylaniline - Organic Syntheses Procedure Source: Organic Syntheses (Org. Syn. Coll. Vol. 4, 146) URL: [Link]

  • Design, synthesis, and biological evaluation of potent anti-fatigue compounds based on 1-BCP targeting the AMPA receptor Source: Arabian Journal of Chemistry URL: [Link]

  • A facile amidation of chloroacetyl chloride using DBU Source: International Journal of ChemTech Research URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Spectroscopic Characterization In the landscape of modern drug discovery and development, the unambiguous structural elucida...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Spectroscopic Characterization

In the landscape of modern drug discovery and development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide the foundational data for achieving this certainty. This guide presents a detailed, predictive analysis of the NMR and IR spectral data for the compound 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide, a molecule possessing functionalities of interest in medicinal chemistry.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecule's constituent parts is essential for accurate spectral prediction. 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide is comprised of three key moieties: a 4-fluorophenyl group, an N-substituted acetamide, and a cyanoethyl group. Each of these contributes distinct and predictable signals to the overall spectroscopic profile.

Caption: Molecular structure of the target compound.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR absorption bands for 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide are summarized in the table below.

Functional GroupPredicted Absorption Range (cm⁻¹)Notes
C=O (Amide)1680 - 1650The carbonyl stretch is a strong, characteristic band. Its position can be influenced by the electronic effects of the neighboring nitrogen and aromatic ring.
C≡N (Nitrile)2260 - 2240The nitrile stretch is typically a sharp and intense peak, making it easily identifiable.[2][3]
C-F (Aromatic)1250 - 1100Strong absorption due to the C-F bond stretch.
C-Cl (Aliphatic)800 - 600This region can be complex, but a moderate to strong absorption is expected.
Aromatic C=C1600 - 1450Multiple bands are expected in this region due to the stretching vibrations of the aromatic ring.
Aromatic C-H3100 - 3000Stretching vibrations appear above 3000 cm⁻¹.
Aliphatic C-H3000 - 2850Stretching vibrations of the methylene groups will appear just below 3000 cm⁻¹.

Interpretation of IR Data: The presence of a strong band around 1670 cm⁻¹ would be indicative of the amide carbonyl group. A sharp, intense peak in the 2250 cm⁻¹ region is a clear marker for the nitrile functional group.[2][3] The spectrum will also be characterized by absorptions corresponding to the aromatic ring and the halogen-carbon bonds.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts, multiplicities, and coupling constants are presented below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Aromatic Protons (H-2', H-6')7.2 - 7.4Triplet~8-9These protons are adjacent to the fluorine-bearing carbon and will show coupling to both the neighboring aromatic protons and the fluorine atom.
Aromatic Protons (H-3', H-5')7.0 - 7.2Triplet~8-9These protons are coupled to the adjacent aromatic protons.
-N-CH₂- (Chloroacetyl)4.2 - 4.4Singlet-The two protons on the carbon adjacent to the chlorine are expected to be a singlet.
-N-CH₂- (Cyanoethyl)3.8 - 4.0Triplet~6-7These protons are coupled to the adjacent methylene group of the cyanoethyl chain.
-CH₂-CN (Cyanoethyl)2.7 - 2.9Triplet~6-7These protons are coupled to the methylene group attached to the nitrogen.

Causality in ¹H NMR Predictions: The electron-withdrawing nature of the fluorine atom will influence the chemical shifts of the aromatic protons. The protons on the chloroacetyl methylene group are expected to be downfield due to the deshielding effect of both the adjacent carbonyl group and the chlorine atom. Similarly, the methylene group attached to the nitrogen in the cyanoethyl moiety will be deshielding compared to the methylene group adjacent to the nitrile.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (Amide)168 - 172The carbonyl carbon is significantly deshielded and appears far downfield.[4]
C-F (Aromatic, C-4')160 - 165 (d, ¹JCF ≈ 240-250 Hz)The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant.[5]
C-N (Aromatic, C-1')135 - 140The ipso-carbon attached to the nitrogen.
Aromatic CH (C-2', C-6')128 - 132 (d, ²JCF ≈ 20-25 Hz)These carbons will show a smaller coupling to the fluorine atom.
Aromatic CH (C-3', C-5')115 - 120 (d, ³JCF ≈ 5-10 Hz)These carbons will exhibit an even smaller coupling to the fluorine.
C≡N (Nitrile)117 - 120The nitrile carbon is a quaternary carbon and may show a weaker signal.[6]
-N-CH₂- (Chloroacetyl)40 - 45The chemical shift is influenced by the adjacent nitrogen and chlorine.
-N-CH₂- (Cyanoethyl)45 - 50This carbon is attached to the electron-withdrawing nitrogen atom.
-CH₂-CN (Cyanoethyl)15 - 20This aliphatic carbon is further from the strongly electron-withdrawing groups.

Expert Insights on ¹³C NMR: The most notable feature in the predicted ¹³C NMR spectrum will be the splitting of the aromatic carbon signals due to coupling with the ¹⁹F nucleus. The magnitude of the carbon-fluorine coupling constant (JCF) is dependent on the number of bonds separating the two nuclei, providing valuable structural information.[5][7]

Experimental Protocols

To obtain high-quality spectral data, adherence to standardized experimental protocols is crucial.

Sample Preparation
  • NMR Sample: Weigh approximately 10-20 mg of the purified compound. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[8][9][10] Ensure the sample is fully dissolved; gentle warming or sonication may be employed if necessary.

  • IR Sample (KBr Pellet): Grind a small amount (~1-2 mg) of the dry, solid sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press. Alternatively, for a thin film, dissolve a small amount of the sample in a volatile solvent, deposit it onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

Data Acquisition

cluster_workflow Spectroscopic Data Acquisition Workflow start Purified Compound nmr_prep NMR Sample Preparation (10-20 mg in 0.6 mL deuterated solvent) start->nmr_prep ir_prep IR Sample Preparation (KBr pellet or thin film) start->ir_prep nmr_acq NMR Data Acquisition (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) nmr_prep->nmr_acq ir_acq FT-IR Data Acquisition (4000-400 cm⁻¹, 16-32 scans) ir_prep->ir_acq nmr_proc NMR Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->nmr_proc ir_proc IR Data Processing (Background Subtraction, Baseline Correction) ir_acq->ir_proc analysis Spectral Interpretation and Structural Elucidation nmr_proc->analysis ir_proc->analysis

Caption: A generalized workflow for the acquisition and analysis of NMR and IR spectral data.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use proton decoupling to simplify the spectrum.

    • A 90° pulse angle and a longer relaxation delay (2-5 seconds) are typically used. A significantly larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Infrared (IR) Spectroscopy:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide. The presented data for IR, ¹H NMR, and ¹³C NMR, derived from the analysis of structurally analogous compounds and fundamental spectroscopic principles, offers a robust framework for researchers. The detailed experimental protocols outlined herein provide a self-validating system for the acquisition of high-quality data. By leveraging this guide, scientists in the field of drug development can more efficiently and accurately characterize this and related molecules, thereby accelerating the pace of their research endeavors.

References

  • Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019). Available at: [Link]

  • Nitrile IR Spectroscopy Overview | PDF - Scribd. Available at: [Link]

  • Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments - PMC. (2022). Available at: [Link]

  • Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments - ChemRxiv. (2022). Available at: [Link]

  • Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments | Journal of the American Chemical Society. (2022). Available at: [Link]

  • A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants in (η 6 -fluoroarene)tricarbonylchromium complexes - RSC Publishing. (2014). Available at: [Link]

  • Densitometric and spectroscopic investigation of interactions of selected N-substituted amides and acetonitrile | Request PDF - ResearchGate. Available at: [Link]

  • Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis - Redalyc.org. Available at: [Link]

  • Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis - SciELO Colombia. Available at: [Link]

  • Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones - Semantic Scholar. (2013). Available at: [Link]

  • Acetamide, 2-chloro- - the NIST WebBook. Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry - ACS Publications. (2018). Available at: [Link]

  • 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. Available at: [Link]

  • Fluorine NMR. Available at: [Link]

  • 13C NMR of Fluorinated Organics - University of Ottawa NMR Facility Blog. (2007). Available at: [Link]

  • 2-Chloro-N-(4-fluorophenyl)acetamide - PMC. Available at: [Link]

  • N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem. Available at: [Link]

  • NMR spectra and Analytical HPLC - The Royal Society of Chemistry. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. Available at: [Link]

  • sample 13C NMR spectra of compounds with common functional groups - YouTube. (2022). Available at: [Link]

  • Acetamide, 2-chloro-N-(4-methylphenyl)- - the NIST WebBook. Available at: [Link]

  • Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study - ResearchGate. (2012). Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. Available at: [Link]

  • (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide - ResearchGate. Available at: [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Available at: [Link]

  • 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. - ResearchGate. Available at: [Link]

  • 2-chloro-n-(2-cyanoethyl)-n-(4-fluorophenyl)propanamide - PubChemLite. Available at: [Link]

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Foundational

Covalent Targeting via 2-Chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide Derivatives: Mechanism of Action and Validation Protocols

Executive Summary The evolution of targeted covalent inhibitors (TCIs) has fundamentally reshaped modern drug discovery and agrochemical design. Among the most privileged electrophilic warheads, the chloroacetamide moiet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of targeted covalent inhibitors (TCIs) has fundamentally reshaped modern drug discovery and agrochemical design. Among the most privileged electrophilic warheads, the chloroacetamide moiety stands out for its balanced reactivity and synthetic tractability[1]. This technical whitepaper provides an in-depth mechanistic analysis of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide derivatives. By decoupling non-covalent recognition from covalent reactivity, this specialized scaffold is engineered for the highly selective irreversible modification of nucleophilic cysteine residues across various protein targets.

Structural Anatomy and the Causality of Reactivity

To understand the mechanism of action, one must dissect the tripartite anatomy of the scaffold. Every functional group serves a distinct, causal purpose in driving both affinity and reactivity:

  • The Chloroacetamide Warhead: This acts as the electrophilic center. Unlike highly reactive Michael acceptors (e.g., acrylamides) which can suffer from off-target glutathione depletion, chloroacetamides offer a finely tunable SN​2 reactivity profile[2]. Because chloroacetamides possess a relatively "hard" electrophilic center, they require precise spatial orientation within the binding pocket to undergo nucleophilic attack by a deprotonated thiolate (Cys-S⁻).

  • N-(4-fluorophenyl) Group: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while simultaneously providing resonance donation (+R). This modulates the electron density of the amide nitrogen, subtly altering the electrophilicity of the adjacent α -carbon. Furthermore, the fluorophenyl ring drives initial non-covalent target engagement ( KI​ ) through π−π stacking and hydrophobic interactions[3].

  • N-(2-cyanoethyl) Substituent: The cyano group acts as a potent hydrogen bond acceptor. Its linear, sp-hybridized geometry allows it to probe deep, narrow sub-pockets, anchoring the molecule in a specific conformation. This anchoring is an absolute prerequisite, as it optimally aligns the α -chloro carbon with the target cysteine for the subsequent reaction[4].

Mechanism of Action: Two-Step Covalent Kinetics

The mechanism of action for these derivatives follows a classic two-step kinetic model characteristic of targeted covalent inhibitors.

  • Reversible Target Engagement ( KI​ ): The derivative first binds non-covalently to the target protein ( E ), driven by the fluorophenyl and cyanoethyl moieties. This forms a reversible enzyme-inhibitor complex ( E⋅I ). Without high-affinity non-covalent binding, the effective local concentration of the warhead remains too low to drive the reaction, ensuring proteome-wide selectivity[1].

  • Irreversible Covalent Bond Formation ( kinact​ ): Once the E⋅I complex is formed, the nucleophilic thiolate attacks the α -carbon via an SN​2 transition state. This results in the expulsion of the chloride leaving group and the formation of a stable, irreversible thioether bond ( E−I )[5].

MOA E Target Protein (Free Cys-SH) EI Non-Covalent Complex (E·I) E->EI + I (Reversible, Ki) I Inhibitor (Chloroacetamide) I->EI EI_cov Covalent Adduct (E-I Thioether) EI->EI_cov kinact (Irreversible SN2)

Fig 1: Two-step kinetic mechanism of covalent inhibition via SN2 nucleophilic attack.

Experimental Workflows for Mechanistic Validation

To rigorously validate the covalent mechanism of action, researchers must employ a self-validating system of biochemical and proteomic assays. An inhibitor cannot be classified as a true TCI unless it demonstrates time-dependency (Protocol 1), a 1:1 binding stoichiometry (Protocol 2), and a localized mass shift on a specific catalytic cysteine (Protocol 3).

Protocol 1: Time-Dependent Inhibition (TDI) Assay

Purpose: To extract the kinetic parameters ( KI​ and kinact​ ) and prove irreversible time-dependency.

  • Preparation: Prepare the target enzyme at a fixed concentration (e.g., 10 nM) in a physiological buffer (pH 7.4). Crucial Choice: Use 1 mM TCEP instead of DTT to maintain reduced cysteines, as DTT contains free thiols that can competitively react with the chloroacetamide warhead.

  • Incubation: Incubate the enzyme with varying concentrations of the inhibitor (spanning 0.1x to 10x the anticipated KI​ ).

  • Sampling (Jump-Dilution): At specific time intervals (0, 5, 10, 20, 30, 60 minutes), extract an aliquot and rapidly dilute it 100-fold into an assay buffer containing the enzyme's substrate. This dilution prevents further covalent reaction, providing a "snapshot" of active enzyme.

  • Kinetic Derivation: Measure the initial velocity of the reaction. Plot the natural log of remaining activity versus time to find the observed rate constant ( kobs​ ). Fit the data to the hyperbolic equation: kobs​=KI​+[I]kinact​⋅[I]​ to isolate KI​ and kinact​ .

Protocol 2: Intact Protein Mass Spectrometry

Purpose: To confirm the 1:1 stoichiometry of the covalent adduct and rule out non-specific poly-alkylation.

  • Reaction: Incubate the target protein (10 µM) with a 5-fold molar excess of the inhibitor for 2 hours at room temperature.

  • Purification: Desalt the sample using a rapid size-exclusion column (e.g., Zeba spin column) to remove unbound inhibitor.

  • Analysis: Analyze via LC-TOF-MS. Deconvolute the mass spectra. A successful 1:1 covalent modification will show a single mass shift corresponding to the inhibitor mass minus the mass of the expelled HCl ( ΔM≈+204 Da for the core scaffold).

Protocol 3: Bottom-Up Proteomics (Peptide Mapping)

Purpose: To unambiguously identify the specific cysteine residue modified by the warhead[5].

  • Denaturation & Capping: Denature the inhibitor-treated protein using 8M urea. Cap all remaining unreacted cysteines using iodoacetamide (adds +57 Da) to prevent artifactual oxidation.

  • Digestion: Dilute the urea concentration to <2M and digest the protein overnight with sequence-grade trypsin at 37°C.

  • LC-MS/MS Analysis: Separate the resulting peptides using a C18 nano-LC column coupled to a high-resolution Orbitrap mass spectrometer.

  • Bioinformatic Sequencing: Search the MS/MS spectra against the target protein sequence, specifying a variable modification of +204 Da on Cysteine. The fragmentation pattern (b- and y-ion series) will pinpoint the exact site of the thioether linkage.

Workflow Step1 1. Incubation Target + Inhibitor Step2 2. Proteolysis Trypsin Digestion Step1->Step2 Step3 3. LC-MS/MS Peptide Sequencing Step2->Step3 Step4 4. Data Analysis Mass Shift (+204 Da) Step3->Step4

Fig 2: Bottom-up proteomics workflow for mapping the site of covalent modification.

Structure-Activity Relationship (SAR) & Kinetic Benchmarking

To benchmark the efficacy of the 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide scaffold, kinetic data must be systematically compared against structural analogs. The efficiency of a covalent inhibitor is best judged by its kinact​/KI​ ratio.

Table 1: Representative Kinetic Benchmarking Data

Compound DerivativeSubstituent Modification KI​ ( μ M) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Mechanistic Impact
Core Scaffold N-(2-cyanoethyl)-N-(4-fluorophenyl)1.2 4.5×10−4 375Optimal balance of affinity and reactivity.
Analog A N-methyl (replacing cyanoethyl)15.4 1.2×10−4 7.8Loss of H-bond anchoring drastically reduces affinity.
Analog B Unsubstituted phenyl (replacing 4-F)4.8 3.8×10−4 79Loss of fluorine reduces π−π stacking strength.
Analog C Acrylamide warhead (replacing chloro)0.9 8.9×10−3 9,888Hyper-reactive; likely to suffer from off-target toxicity.

Note: While Analog C demonstrates higher raw reactivity, the chloroacetamide core is highly preferred in modern drug design due to its superior proteome-wide selectivity and lower risk of idiosyncratic toxicity[2].

Conclusion

The 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide scaffold represents a highly sophisticated and tunable platform for targeted covalent inhibition. By decoupling the non-covalent recognition elements from the reactive warhead, researchers can systematically optimize both the binding affinity ( KI​ ) and the inactivation rate ( kinact​ ). Rigorous validation utilizing the self-validating triad of time-dependent kinetics, intact mass spectrometry, and peptide mapping ensures that these compounds act via their intended site-specific SN​2 mechanism, maximizing therapeutic or agrochemical efficacy while minimizing off-target liabilities.

References

  • Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases | nih.gov | [Source Link][5]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development | nih.gov | [Source Link][1]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction | rsc.org | [Source Link][3]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery | acs.org | [Source Link][2]

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead | researchgate.net | [Source Link][4]

Sources

Exploratory

A Predictive Pharmacokinetic Profile of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide

An In-depth Technical Guide for Researchers and Drug Development Professionals Disclaimer: Publicly available scientific literature does not contain specific pharmacokinetic studies for the compound 2-chloro-N-(2-cyanoet...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Publicly available scientific literature does not contain specific pharmacokinetic studies for the compound 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide. This guide has been constructed by synthesizing information on the pharmacokinetics of structurally related compounds, including chloroacetamides, N-cyanoethyl compounds, and fluorinated aromatic molecules. The proposed metabolic pathways, pharmacokinetic parameters, and experimental protocols are therefore predictive and illustrative of the scientific approach that would be employed to investigate this specific molecule.

Introduction: Deconstructing the Molecule for Pharmacokinetic Prediction

The compound 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide belongs to the diverse class of N-substituted acetamides, which have garnered significant interest in medicinal chemistry for their broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success, governing its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is paramount for optimizing dosing regimens, ensuring efficacy, and minimizing potential toxicity.

This guide provides a predictive analysis of the pharmacokinetic properties of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide by examining its core structural motifs:

  • The Chloroacetamide Moiety: The reactive α-chloro group is a key feature, making the molecule susceptible to nucleophilic attack, particularly by endogenous thiols like glutathione. This suggests that conjugation reactions will be a significant metabolic pathway.[2]

  • The N-(4-fluorophenyl) Group: The presence of a fluorine atom on the phenyl ring can significantly influence metabolic stability.[3][4] Fluorine's high electronegativity can block or slow down oxidative metabolism at the site of fluorination.[5]

  • The N-(2-cyanoethyl) Group: This group can be subject to various metabolic transformations, including hydrolysis and reduction. Studies on related compounds like N-(2-Cyanoethyl)amphetamine have shown that N-dealkylation can occur, releasing the core amine structure.[6][7]

By analyzing the known metabolic fates of these individual components, we can construct a scientifically robust, hypothetical pharmacokinetic profile for the parent compound.

Physicochemical Properties and their Predicted Influence on ADME

The absorption, distribution, metabolism, and excretion of a drug are intrinsically linked to its physicochemical properties. For N-(substituted phenyl)-2-chloroacetamides, lipophilicity is a key determinant of their pharmacokinetic behavior.[1]

Table 1: Predicted Physicochemical Properties and their Pharmacokinetic Implications

PropertyPredicted CharacteristicImplication for ADME
Lipophilicity (LogP) Moderately lipophilicLikely to have good oral absorption and membrane permeability. May distribute into tissues.
Aqueous Solubility Low to moderateMay require enabling formulations for optimal oral delivery.
Molecular Weight ~240.66 g/mol Well within the limits of "Lipinski's Rule of Five," suggesting good potential for oral bioavailability.
pKa Weakly basic (amide nitrogen)Unlikely to be significantly ionized at physiological pH, favoring passive diffusion across membranes.

In silico models, such as the BOILED-Egg model, predict that many chloroacetamide derivatives exhibit high gastrointestinal absorption and can permeate the blood-brain barrier.[8] It is also predicted that these compounds are not typically substrates for P-glycoprotein (P-gp), a key efflux transporter, which would further support good absorption and distribution.[8]

Predicted Metabolic Pathways

The metabolism of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide is anticipated to be complex, involving multiple Phase I and Phase II enzymatic reactions. The primary sites of metabolic activity are predicted to be the chloroacetyl group, the cyanoethyl side chain, and the fluorophenyl ring.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis.

  • Oxidative Defluorination and Aromatic Hydroxylation: The fluorophenyl ring is a likely site for oxidation mediated by Cytochrome P450 (CYP) enzymes. While the C-F bond is strong, oxidative defluorination can occur.[9] More commonly, hydroxylation may occur at positions ortho or meta to the fluorine atom.

  • N-Dealkylation: The N-cyanoethyl group may be cleaved via oxidative N-dealkylation, releasing a reactive cyanoacetaldehyde and the N-(4-fluorophenyl)-2-chloroacetamide core. Studies on N-(2-cyanoethyl)amphetamine demonstrate that this is a significant metabolic route in rats.[6][7]

  • Hydrolysis: The amide bond could be a substrate for amidase enzymes, leading to the formation of 2-chloroacetic acid and N-(2-cyanoethyl)-N-(4-fluorophenyl)amine. Amide hydrolysis is a common metabolic pathway for many acetamide-containing drugs.[10]

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating excretion.

  • Glutathione (GSH) Conjugation: This is predicted to be a major metabolic pathway. The electrophilic carbon of the chloroacetyl group is highly susceptible to nucleophilic attack by the thiol group of glutathione, a reaction often catalyzed by glutathione S-transferases (GSTs). This is a well-established detoxification pathway for chloroacetamide herbicides.[11]

  • Glucuronidation: If hydroxylation occurs on the fluorophenyl ring during Phase I metabolism, the resulting hydroxyl group can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

The interplay of these pathways will determine the overall clearance rate and the potential for the formation of reactive metabolites.

Caption: Predicted metabolic pathways for 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide.

Absorption, Distribution, and Excretion: A Predictive Overview

  • Absorption: Given the predicted physicochemical properties, the compound is likely to be well-absorbed after oral administration.[8] The modification of molecules with N-substituted acetamide moieties has been shown to enhance bioavailability.[12]

  • Distribution: Following absorption, the compound is expected to distribute into various tissues. The degree of plasma protein binding will be a key determinant of its volume of distribution.[13] Many chloroacetamide derivatives are capable of crossing the blood-brain barrier, suggesting potential for central nervous system (CNS) activity.[8]

  • Excretion: The primary route of excretion is predicted to be renal, following metabolic conversion to more polar, water-soluble metabolites (e.g., glutathione and glucuronide conjugates). A smaller fraction may be eliminated in the feces.

Proposed Experimental Protocols for Pharmacokinetic Characterization

To validate these predictions, a series of in vitro and in vivo experiments would be essential.

In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance of the compound in liver microsomes.

Methodology:

  • Incubation: Incubate the test compound (e.g., at 1 µM) with pooled human and rat liver microsomes (e.g., 0.5 mg/mL protein) at 37°C.[14]

  • Cofactor: Initiate the reaction by adding an NADPH-regenerating system.[14]

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the disappearance of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caption: Workflow for an in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, CL, Vd, t½) following intravenous and oral administration.

Methodology:

  • Animal Model: Use male Sprague-Dawley or Wistar rats.

  • Dosing: Administer the compound via intravenous (i.v.) bolus (e.g., 1 mg/kg) and oral gavage (p.o.) (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples from the tail vein or jugular vein at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters. Oral bioavailability (F%) can be calculated using the formula: F% = (AUCp.o. / AUCi.v.) * (Dosei.v. / Dosep.o.) * 100.

Table 2: Representative Table for In Vivo Pharmacokinetic Data

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) -To be determined
Tmax (h) -To be determined
AUC₀-t (ng*h/mL) To be determinedTo be determined
t½ (h) To be determinedTo be determined
CL (L/h/kg) To be determined-
Vd (L/kg) To be determined-
F (%) -To be determined

Conclusion and Future Directions

This guide provides a predictive framework for understanding the pharmacokinetic profile of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide. Based on the analysis of its structural components, the compound is expected to exhibit good oral absorption and undergo extensive metabolism, primarily through glutathione conjugation of the chloroacetyl moiety and potential N-dealkylation of the cyanoethyl group. The fluorophenyl group is likely to enhance metabolic stability compared to a non-fluorinated analog.

The proposed experimental workflows provide a clear path for the empirical validation of these predictions. Future studies should also focus on metabolite identification to confirm the proposed pathways and to identify any potentially reactive or pharmacologically active metabolites. This comprehensive approach, combining predictive analysis with rigorous experimental validation, is crucial for the successful development of this and other novel chemical entities.

References

  • Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach. Medicinal Chemistry Research. Available at: [Link]

  • Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. MDPI. Available at: [Link]

  • Metabolism and disposition of N-(2-cyanoethyl)amphetamine (fenproporex) and amphetamine: study in the rat brain. PubMed. Available at: [Link]

  • Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach. ResearchGate. Available at: [Link]

  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. ResearchGate. Available at: [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available at: [Link]

  • Metabolism and disposition of N-(2-cyanoethyl)amphetamine (fenproporex) and amphetamine: study in the rat brain. Canadian Science Publishing. Available at: [Link]

  • Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes. Semantic Scholar. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]

  • Metabolism of fluorine-containing drugs. ResearchGate. Available at: [Link]

  • Recent Advances in Fluorination Techniques and Their Anticipated Impact on Drug Metabolism and Toxicity. PubMed. Available at: [Link]

  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. Available at: [Link]

  • Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide as a Building Block for 1,4-Diazepane Heterocycles

Executive Summary & Chemical Rationale In modern drug discovery, the rapid assembly of complex, sp³-rich heterocycles requires highly versatile, polyfunctional building blocks. 2-Chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the rapid assembly of complex, sp³-rich heterocycles requires highly versatile, polyfunctional building blocks. 2-Chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide is a premier example of such a synthon. It integrates three distinct reactive handles into a single compact molecular framework:

  • Electrophilic α-Chloroacetamide Core: The chloroacetyl group is highly activated toward S_N2 nucleophilic displacement due to the adjacent electron-withdrawing carbonyl. This allows for the rapid introduction of diverse amines, thiols, or alkoxides .

  • Latent Electrophilic Cyanoethyl Group: The nitrile moiety acts as an internal electrophilic trap. Once a nucleophile is installed at the α-carbon, base-promoted intramolecular attack onto the nitrile carbon facilitates the formation of medium-sized rings (e.g., 7-membered 1,4-diazepanes) via a favorable 7-exo-dig cyclization .

  • 4-Fluorophenyl Tracking Handle: Beyond modulating the lipophilicity (LogD) and metabolic stability of the final scaffold, the 4-fluorophenyl group provides a pristine 19 F NMR handle. This allows for real-time, quantitative reaction monitoring with zero background interference, eliminating the immediate need for complex chromatographic workups.

This application note details the validated, step-by-step methodologies for converting this building block into biologically relevant 1,4-diazepane-2,5-dione scaffolds.

Mechanistic Pathway & Visualization

The transformation relies on a two-stage cascade: an intermolecular S_N2 displacement followed by an intramolecular cyclization and subsequent hydrolysis.

Workflow SM 2-Chloro-N-(2-cyanoethyl)- N-(4-fluorophenyl)acetamide Step1 SN2 Displacement (R-NH₂, K₂CO₃, MeCN) SM->Step1 Int N-(2-cyanoethyl)-N-(4-fluorophenyl)- 2-(alkylamino)acetamide Step1->Int Step2 7-exo-dig Cyclization (t-BuOK, THF, 0 °C) Int->Step2 Imine 5-Imino-1,4-diazepan-2-one Derivative Step2->Imine Step3 Acidic Hydrolysis (2M HCl, Reflux) Imine->Step3 Product 1,4-Diazepane-2,5-dione Target Scaffold Step3->Product

Workflow for the synthesis of 1,4-diazepane-2,5-diones from the chloroacetamide building block.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system , ensuring that researchers can confirm the success of each transformation before proceeding to the next step.

Protocol A: Intermolecular S_N2 Displacement

Objective: Install the primary amine to generate the secondary amine intermediate.

Reagents:

  • 2-Chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide (1.0 equiv, 10 mmol)

  • Primary Amine (e.g., Benzylamine) (1.1 equiv, 11 mmol)

  • Potassium Carbonate (K₂CO₃, anhydrous) (2.0 equiv, 20 mmol)

  • Acetonitrile (MeCN, anhydrous) (50 mL)

Procedure:

  • Suspend the chloroacetamide building block and anhydrous K₂CO₃ in MeCN at room temperature under an inert nitrogen atmosphere.

  • Add the primary amine dropwise over 10 minutes.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate.

Causality & Expert Insight: K₂CO₃ is specifically chosen as a mild, heterogeneous base to scavenge the HCl byproduct. Unlike soluble organic bases (e.g., triethylamine), K₂CO₃ prevents competitive quaternization side-reactions with the highly reactive α-chloroacetamide . MeCN provides optimal solubility and accelerates the S_N2 transition state due to its polar aprotic nature.

Self-Validation:

  • 1 H NMR: The reaction is complete when the sharp singlet of the -CH₂-Cl protons (~4.10 ppm) disappears entirely, replaced by a new -CH₂-NH- singlet (~3.40 ppm).

  • 19 F NMR: A slight upfield shift in the fluorine signal confirms the electronic alteration of the adjacent amide system.

Protocol B: Base-Promoted Intramolecular Cyclization

Objective: Execute the 7-exo-dig cyclization to form the 1,4-diazepane ring.

Reagents:

  • Secondary Amine Intermediate (1.0 equiv, 5 mmol)

  • Potassium tert-butoxide (t-BuOK) (1.2 equiv, 6 mmol)

  • Tetrahydrofuran (THF, anhydrous) (30 mL)

Procedure:

  • Dissolve the intermediate in anhydrous THF and cool to 0 °C in an ice bath.

  • Add t-BuOK portion-wise over 15 minutes to control the exothermic deprotonation.

  • Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl (10 mL) and extract with EtOAc (3 × 20 mL).

  • Dry the combined organic layers over Na₂SO₄ and concentrate to yield the 5-imino-1,4-diazepan-2-one derivative.

Causality & Expert Insight: The intramolecular attack requires the amine to be highly nucleophilic. t-BuOK is a strong, sterically hindered base that quantitatively deprotonates the secondary amine without acting as a nucleophile itself, preventing unwanted attack on the amide carbonyl or the nitrile. Anhydrous THF is critical to prevent premature hydrolysis of the nitrile group before cyclization can occur.

Self-Validation:

  • FTIR Spectroscopy: The most definitive proof of cyclization is the complete disappearance of the sharp C≡N stretch at ~2250 cm⁻¹ and the emergence of a strong C=N (imine) stretch at ~1650 cm⁻¹.

Protocol C: Acidic Hydrolysis to the Dione

Objective: Convert the cyclic imine to the thermodynamically stable 1,4-diazepane-2,5-dione.

Reagents:

  • 5-Imino-1,4-diazepan-2-one derivative (1.0 equiv)

  • 2M HCl (aq) (20 mL)

Procedure:

  • Suspend the imine in 2M HCl and heat to reflux (100 °C) for 2 hours.

  • Cool to room temperature and neutralize carefully with saturated NaHCO₃ until pH 7 is reached.

  • Extract with Dichloromethane (DCM) (3 × 20 mL), dry, and concentrate to afford the final 1,4-diazepane-2,5-dione.

Self-Validation:

  • LC-MS: The mass shifts by +1 Da (loss of =NH, gain of =O).

  • 13 C NMR: A new carbonyl peak appears at ~172 ppm, replacing the imine carbon signal at ~160 ppm.

Quantitative Data & Optimization

The cyclization step (Protocol B) is the most sensitive transformation in this sequence. The table below summarizes the quantitative optimization data, demonstrating why t-BuOK in THF is the required condition for this specific building block.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1K₂CO₃ (2.0)MeCN801215%Poor conversion; base is too weak to efficiently deprotonate the secondary amine for nitrile attack.
2NaH (1.2)DMF0 to 25462%Moderate yield; competing intermolecular side reactions and oligomerization observed due to solvent polarity.
3 t-BuOK (1.2) THF 0 to 25 2 89% Optimal; clean 7-exo-dig conversion with minimal byproducts.
4t-BuOK (1.2)THF60145%Thermal degradation and polymerization of the reactive nitrile intermediate.

References

  • Diaba, F. "Chloroacetamides: Versatile intermediates for the synthesis of nitrogen heterocycles using radical and non-radical processes." 4th European Organic Chemistry Congress, London, UK (2018). URL:[Link]

  • Ghozlan, S. A. S., et al. "Synthesis, and synthetic applications of cyanoacetamides." Arkivoc, 2020, i, 1-47. URL:[Link]

  • Fadda, A. A., et al. "Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis." Turkish Journal of Chemistry, 2008, 32(3), 259-286. URL:[Link]

  • Lipp, A., et al. "Dearomatization of Unactivated Arenes via Catalytic Hydroalkylation." Journal of the American Chemical Society, 2021, 143(18), 6822-6828. (Contextual reference for α-chloroacetamide reactivity). URL:[Link]

Application

Application Note: Catalytic Strategies for the Intramolecular Cyclization of 2-Chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide an authoritative, self-validating guide on the catalytic conversion of 2-chloro-N-(2-cyanoethyl)-N-(4-flu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide an authoritative, self-validating guide on the catalytic conversion of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide to 1-(2-cyanoethyl)-5-fluoroindolin-2-one, a highly privileged 5-fluorooxindole scaffold in medicinal chemistry.

Mechanistic Rationale & Catalyst Selection

The synthesis of oxindoles via the cyclization of α -chloroacetanilides is a critical transformation in the development of kinase inhibitors and CNS-active therapeutics. For the specific substrate 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide , the synthetic challenge lies in promoting the intramolecular C-C bond formation while preserving the sensitive 2-cyanoethyl group. The 4-fluoro substituent on the aniline ring is highly advantageous, as its para-relationship to the nitrogen directs the cyclization exclusively to the ortho position, yielding the 5-fluorooxindole isomer without regiochemical ambiguity.

Causality Behind Catalyst Selection

Historically, the cyclization of α -haloacetanilides was achieved via Lewis acid-catalyzed Friedel-Crafts alkylation (e.g., AlCl 3​ , FeCl 3​ )[1]. However, strong Lewis acids require harsh thermal conditions (>120 °C) and readily coordinate to the nitrile moiety of the 2-cyanoethyl group, leading to catalyst deactivation, nitrile hydrolysis, or polymerization.

To bypass these limitations, Palladium-catalyzed intramolecular C-H alkylation has become the industry standard[2]. This method, originally pioneered by the Buchwald group, operates under mild conditions and exhibits exceptional functional group tolerance[3]. Alternatively, emerging photobiocatalytic and photoredox strategies utilize visible light to generate an α -acyl radical for cyclization, though these require specialized photoreactors[4].

Quantitative Comparison of Catalytic Systems
Catalytic SystemTypical YieldReaction TempCyano Group TolerancePrimary MechanismReference
Pd(OAc) 2​ / JohnPhos 85–95%80–100 °CExcellent Concerted Metalation-Deprotonation[2],[3]
Ru(bpy) 3​ Cl 2​ (hv) 70–80%25 °CGoodSingle Electron Transfer (Radical)[4]
AlCl 3​ (Friedel-Crafts) 40–60%120–150 °CPoor (Degradation)Electrophilic Aromatic Substitution[1]

The Palladium-Catalyzed Pathway

The superiority of the Palladium system lies in its highly ordered transition states. The reaction is initiated by the oxidative addition of the sp 3 C-Cl bond to a coordinatively unsaturated Pd(0) species. This step is notoriously slow and rate-determining; therefore, electron-rich, bulky biaryl phosphine ligands (like JohnPhos) are required to accelerate it[2]. Following oxidative addition, an amine base assists in a Concerted Metalation-Deprotonation (CMD) event at the arene C-H bond, forming a six-membered palladacycle that undergoes reductive elimination to release the oxindole[2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd Substrate PdII Pd(II) Intermediate Amide-Pd-Cl OxAdd->PdII CMD C-H Activation (CMD Mechanism) PdII->CMD Base Palladacycle Six-Membered Palladacycle CMD->Palladacycle - Base·HCl RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 Regenerate Catalyst Product 5-Fluorooxindole Product RedElim->Product Release

Mechanism of Pd-Catalyzed Intramolecular C-H Alkylation for Oxindole Synthesis.

Experimental Protocol: Pd-Catalyzed Cyclization

This protocol provides a self-validating methodology for synthesizing 1-(2-cyanoethyl)-5-fluoroindolin-2-one from its α -chloroacetamide precursor[3].

Reagents Required
  • Substrate: 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide (1.0 equiv, 10 mmol)

  • Catalyst: Palladium(II) acetate (Pd(OAc) 2​ ) (0.05 equiv, 5 mol%)

  • Ligand: 2-(Di-tert-butylphosphino)biphenyl (JohnPhos) (0.10 equiv, 10 mol%)

  • Base: Triethylamine (Et 3​ N) (1.5 equiv, 15 mmol)

  • Solvent: Anhydrous Toluene (100 mL, 0.1 M)

Step-by-Step Methodology
  • Catalyst Pre-Activation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine Pd(OAc) 2​ and JohnPhos.

    • Causality: Pre-mixing the Pd(II) salt with the bulky ligand prior to substrate addition facilitates the rapid in situ reduction to the active Pd(0) species by the amine base, preventing off-target coordination.

  • Substrate Assembly: Add the 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide to the flask, followed by the anhydrous toluene. Inject the Et 3​ N via a gastight syringe.

    • Causality: Et 3​ N acts dually as the reductant for Pd(II) Pd(0) initiation and as the stoichiometric proton scavenger during the CMD step[2].

  • Atmospheric Control (Critical): Subject the reaction mixture to three rigorous freeze-pump-thaw cycles, or sparge vigorously with ultra-pure Argon for 15 minutes.

    • Causality: The electron-rich Pd(0)-JohnPhos intermediate is highly susceptible to oxidation by dissolved O 2​ . Failure to degas will result in the precipitation of "palladium black" and reaction stalling.

  • Thermal Cyclization: Seal the Schlenk flask and immerse it in a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours.

  • Quench and Filtration: Cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate and filter through a tightly packed pad of Celite. Wash the pad with an additional 50 mL of Ethyl Acetate.

    • Causality: This removes the insoluble Et 3​ N·HCl salts and precipitated palladium residues, preventing streaking during chromatography.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 80:20 to 60:40).

Workflow S1 1. Reagent Assembly Substrate, Pd(OAc)2, Ligand, Base S2 2. Inert Atmosphere Setup Argon Sparge / Freeze-Pump-Thaw S1->S2 S3 3. Thermal Activation 80°C for 12 hours in Toluene S2->S3 S4 4. Reaction Quench & Filtration Celite Pad Filtration (Remove Pd) S3->S4 S5 5. Chromatographic Purification Silica Gel (Hexanes/EtOAc) S4->S5 S6 6. Self-Validation LC-MS (Mass = M - 36.5 Da) S5->S6

Step-by-step workflow for the Pd-catalyzed cyclization of alpha-chloroacetamides.

Self-Validation & Troubleshooting

To ensure the integrity of the protocol, the system must be self-validating through analytical checkpoints:

  • LC-MS Validation: The exact mass of the starting material is 282.06 Da (for 35 Cl). A successful cyclization is confirmed by the complete disappearance of the m/z 283 [M+H] + peak and the emergence of a new peak at m/z 247[M+H] + . This mass shift of exactly -36.0 Da corresponds to the loss of HCl ( Δm = 35.5 + 1.0 = 36.5 theoretical, observed as -36 in positive ion mode due to ionization mechanics).

  • NMR Validation: In the 1 H-NMR spectrum, the diagnostic singlet of the α -chloro protons (typically around δ 4.0–4.2 ppm in the open-chain amide) will shift to a characteristic AB quartet or a sharp singlet around δ 3.5–3.6 ppm, representing the isolated C3-methylene protons of the newly formed oxindole ring.

  • Troubleshooting Dehalogenation: If a mass of m/z 249[M+H] + is observed, it indicates premature hydrodehalogenation (reduction of the C-Cl bond without cyclization). This is typically caused by excess moisture or an overly strong base. Ensure toluene is strictly anhydrous.

References

  • Transition metal catalyzed C-H activation for the synthesis of medicinally relevant molecules: A Review. Indian Academy of Sciences.
  • Photobiocatalytic Strategies for Organic Synthesis. PMC - NIH.
  • Application Notes and Protocols: Use of Ethyl chloro(methylthio)
  • Practical Syntheses of Oxindole Derivatives: Chemical Development towards 2-(5-Chloro-2-oxo-2,3-dihydroindol-1-yl)acetamide.

Sources

Method

Application Note: Scale-Up Synthesis of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide

Document Type: Process Chemistry Protocol & Technical Guide Target Audience: Process Chemists, Scale-up Engineers, and API Development Scientists Introduction & Mechanistic Rationale The compound 2-chloro-N-(2-cyanoethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Process Chemistry Protocol & Technical Guide Target Audience: Process Chemists, Scale-up Engineers, and API Development Scientists

Introduction & Mechanistic Rationale

The compound 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide is a highly functionalized, versatile building block frequently utilized in the synthesis of advanced agrochemicals and pharmaceutical intermediates. Its structural architecture features an α -chloroacetamide moiety—primed for nucleophilic substitution (e.g., with amines, thiols, or N-heterocycles)—and a cyanoethyl group, which can serve as a masked primary amine, a carboxylic acid precursor, or a cleavable protecting group.

Transitioning the synthesis of this molecule from a milligram-scale laboratory setting to a multi-kilogram pilot plant requires rigorous control over reaction kinetics, thermodynamics, and impurity profiles. The synthesis is executed via a robust two-step telescoping or isolated intermediate strategy:

  • Aza-Michael Addition: The nucleophilic addition of 4-fluoroaniline to acrylonitrile.

  • N-Acylation: The reaction of the resulting secondary amine with chloroacetyl chloride.

Causality in Process Design

Step 1 (Aza-Michael Addition): 4-Fluoroaniline is a moderately deactivated nucleophile due to the electron-withdrawing nature of the para-fluoro substituent. While uncatalyzed additions require prolonged heating and often result in incomplete conversion, the use of acidic catalysis (e.g., glacial acetic acid, Zeolite ZSM-5, or ionic liquids) significantly accelerates the reaction[1]. For industrial scale-up, glacial acetic acid under neat conditions or in a minimal volume of polar aprotic solvent is preferred to maximize reactor throughput and minimize bis-alkylation impurities[2].

Step 2 (N-Acylation): The secondary amine intermediate is sterically hindered. However, chloroacetyl chloride is a highly reactive, moisture-sensitive electrophile. The primary scale-up challenge is managing the violent exotherm associated with the N-acylation[3][4]. A strictly controlled dosing strategy in an anhydrous solvent (e.g., Toluene) using Triethylamine (TEA) as an acid scavenger is implemented. Toluene is selected over dichloromethane (DCM) to comply with green chemistry directives and to facilitate the precipitation of the TEA-HCl byproduct, which drives the reaction forward and simplifies downstream filtration.

Process Workflow Visualization

The following workflow illustrates the critical path for the two-step synthesis, highlighting the mandatory In-Process Controls (IPCs) that create a self-validating process loop.

SynthesisWorkflow SM1 4-Fluoroaniline + Acrylonitrile (1.0 eq : 1.2 eq) Step1 Aza-Michael Addition (AcOH Cat., 85°C, 12h) SM1->Step1 IPC1 IPC Gate 1: HPLC > 98% Conversion Bis-adduct < 1.0% Step1->IPC1 Int1 Isolated Intermediate: 3-((4-fluorophenyl)amino)propanenitrile IPC1->Int1 Pass Step2 N-Acylation (Toluene, 0-5°C, Dosing Control) Int1->Step2 SM2 Chloroacetyl Chloride (1.15 eq) + TEA (1.5 eq) SM2->Step2 IPC2 IPC Gate 2: HPLC > 99% Conversion Unreacted Int. < 0.5% Step2->IPC2 Workup Aqueous Quench (HCl/Water) & Phase Separation IPC2->Workup Pass Cryst Controlled Crystallization (Heptane/EtOAc) Workup->Cryst Product Target API Intermediate: 2-chloro-N-(2-cyanoethyl)- N-(4-fluorophenyl)acetamide Cryst->Product

Fig 1: Scale-up workflow detailing the two-step synthesis, reagents, and self-validating IPC gates.

Quantitative Data & Process Optimization

Prior to pilot-scale execution, reaction parameters were optimized to balance yield, safety, and impurity profiles. The data below summarizes the causality behind the chosen scale-up parameters.

Table 1: Optimization of Aza-Michael Addition (Step 1)
Solvent SystemCatalyst (mol%)Temp (°C)Time (h)Mono-adduct YieldBis-adduct ImpurityRationale for Scale-up
WaterNone1002445%< 0.1%Too slow for industrial throughput.
NeatZSM-5 (5 wt%)80688%1.2%Excellent yield, but solid catalyst filtration adds a unit operation.
Neat AcOH (10 mol%) 85 12 92% 0.8% Optimal balance. Homogeneous, cheap, easily removed during workup.
TolueneAcOH (10 mol%)110885%4.5%Higher temp drives bis-alkylation; solvent reduces reactor capacity.
Table 2: Critical Process Parameters (CPPs) for N-Acylation (Step 2)
ParameterTarget RangeConsequence of Deviation (Causality)
Dosing Temperature 0 °C to 5 °C> 10 °C leads to rapid degradation of chloroacetyl chloride and formation of dark tarry impurities. < 0 °C slows kinetics, risking reagent accumulation and a delayed thermal runaway[5].
TEA Equivalents 1.3 to 1.5 eq< 1.0 eq halts the reaction (HCl poisons the amine). > 1.5 eq causes unnecessary economic loss and complicates aqueous washing.
Agitation Rate > 150 RPMPoor mixing leads to localized hotspots during dosing, causing localized boiling of solvent and impurity spikes.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the defined In-Process Control (IPC) criteria are met.

Protocol 1: Synthesis of 3-((4-fluorophenyl)amino)propanenitrile

Scale: 1.0 kg (Starting Material)

  • Reactor Preparation: Purge a 10 L glass-lined jacketed reactor with Nitrogen for 15 minutes.

  • Charge SM: Charge 4-fluoroaniline (1.00 kg, 9.00 mol, 1.0 eq) into the reactor.

  • Charge Catalyst: Add glacial acetic acid (54 g, 0.90 mol, 0.1 eq). Start agitation at 100 RPM.

  • Heating & Dosing: Heat the mixture to 80 °C. Begin dropwise addition of Acrylonitrile (573 g, 10.8 mol, 1.2 eq) via an addition funnel over 2 hours. Caution: Acrylonitrile is toxic and volatile; ensure the scrubber system is active.

  • Aging: Once dosing is complete, increase the jacket temperature to maintain an internal temperature of 85 °C. Age the reaction for 12 hours.

  • IPC Gate 1: Withdraw a 1 mL sample, dilute in Methanol, and analyze via HPLC (254 nm).

    • Pass Criteria: 4-fluoroaniline < 2.0% Area; Bis-adduct < 1.0% Area.

    • Fail Action: If 4-fluoroaniline > 2.0%, add an additional 0.1 eq of Acrylonitrile and age for 3 hours.

  • Workup: Cool the reactor to 40 °C. Apply vacuum (50 mbar) to distill off unreacted acrylonitrile and acetic acid.

  • Isolation: The resulting crude amber oil (approx. 1.45 kg, ~98% crude yield) is used directly in Step 2 without further purification to maximize throughput.

Protocol 2: Synthesis of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide

Scale: Based on 1.45 kg of Intermediate from Step 1.

  • Solvent & Base Charge: To a clean, dry 20 L jacketed reactor under Nitrogen, charge the crude 3-((4-fluorophenyl)amino)propanenitrile (1.45 kg, ~8.83 mol, 1.0 eq). Add anhydrous Toluene (8.0 L) and Triethylamine (1.34 kg, 13.24 mol, 1.5 eq).

  • Cooling: Set the chiller to -5 °C. Cool the reactor contents until the internal temperature reaches 0 °C to 2 °C.

  • Electrophile Dosing: Dilute Chloroacetyl chloride (1.15 kg, 10.15 mol, 1.15 eq) in anhydrous Toluene (1.0 L). Begin dropwise addition into the reactor.

    • Critical Control: Adjust the dosing rate to ensure the internal temperature strictly remains below 5 °C . The reaction is violently exothermic, and a thick white precipitate (TEA-HCl) will form immediately[3].

  • Aging: After dosing (approx. 3-4 hours), maintain the temperature at 5 °C for 1 hour, then allow it to naturally warm to 20 °C over 2 hours.

  • IPC Gate 2: Withdraw a sample, filter the TEA-HCl salt, dilute the filtrate in Acetonitrile, and analyze via HPLC.

    • Pass Criteria: Intermediate < 0.5% Area.

  • Quench & Washing:

    • Add 4.0 L of cold Deionized (DI) Water to the reactor to dissolve the TEA-HCl salts. Agitate for 15 minutes, let settle, and separate the lower aqueous layer.

    • Wash the organic layer with 1M HCl (2.0 L) to remove residual TEA and unreacted starting amine.

    • Wash with 5% aqueous NaHCO3 (2.0 L) to neutralize residual acid.

    • Wash with Brine (2.0 L).

  • Crystallization: Transfer the organic layer to a distillation setup. Concentrate the Toluene under vacuum at 50 °C until the volume is reduced to approximately 3.0 L.

  • Anti-solvent Addition: Cool the concentrated solution to 40 °C. Slowly add Heptane (4.0 L) as an anti-solvent over 1 hour. Seed crystals can be added at this stage if available.

  • Filtration & Drying: Cool the slurry to 0 °C and age for 2 hours. Filter the product via a Nutsche filter. Wash the filter cake with cold Heptane (1.0 L). Dry the solid in a vacuum oven at 45 °C to constant weight.

  • Final Yield: Expected yield is 1.85 - 1.95 kg (87-92% from the intermediate) of a white to off-white crystalline solid. HPLC Purity > 99.0%.

References

  • Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. RSC Advances.
  • The zeolite ZSM-5-SO3H catalyzed aza-Michael addition of amines and sulfonamides to electron-deficient alkenes under solvent-free conditions. NIScPR.
  • Kinetic and Scale-up Investigations of a Michael Addition in Microreactors.
  • Navigating the Scale-Up of 2,6-Diethylaniline Synthesis: A Technical Support Guide. Benchchem.
  • "All water chemistry" for a concise total synthesis of the novel class anti-anginal drug (RS), (R), and (S)-ranolazine.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature for 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide derivatives

Synthesis of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide Derivatives Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing...

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Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide Derivatives

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the N-acylation of sterically hindered secondary amines. Synthesizing 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide requires precise thermal management due to the competing reactivity profiles of the starting materials.

Below, you will find our expert troubleshooting FAQs, quantitative thermal data, a self-validating protocol, and a mechanistic workflow diagram to ensure high-yield, reproducible results.

Troubleshooting FAQs: Temperature Causality & Kinetics

Q: Why must the addition of chloroacetyl chloride be strictly maintained at 0–5 °C? A: The nucleophilic acyl substitution between the secondary amine (N-(2-cyanoethyl)-4-fluoroaniline) and chloroacetyl chloride is highly exothermic[1]. If the temperature is not strictly controlled during the addition phase, localized heating occurs. Chloroacetyl chloride is a bifunctional electrophile; at elevated temperatures, the amine can attack the alpha-carbon instead of the highly reactive acyl carbon. This leads to the unwanted replacement of the alpha-chlorine, generating alpha-amino amides and significantly lowering the yield of the desired chloroacetamide[2].

Q: Can I run the entire reaction at 0–5 °C to maximize product purity and prevent side reactions? A: No. While 0–5 °C is critical for the initial addition phase, maintaining this temperature indefinitely will result in incomplete conversion. The starting material is a sterically hindered secondary amine, and its nucleophilicity is slightly reduced by the electron-withdrawing nature of the 4-fluorophenyl group. After the exothermic addition is complete, the reaction must be gradually warmed to room temperature (20–25 °C) to provide the kinetic energy necessary to drive the amidation to completion, which typically requires 3 to 6 hours[3].

Q: What specific impurities form if the reaction mixture exceeds 30 °C during the warming phase? A: Exceeding 30 °C promotes two primary degradation pathways. First, under the basic conditions required to neutralize the generated HCl (e.g., using DBU or triethylamine), the N-(2-cyanoethyl) group becomes susceptible to a retro-Michael addition, leading to the elimination of acrylonitrile. Second, any trace moisture in the system will rapidly hydrolyze the highly reactive chloroacetyl chloride at elevated temperatures, generating chloroacetic acid. This not only consumes the reagent but also neutralizes the basic catalyst, quenching the reaction prematurely.

Quantitative Data: Thermal Impact on Reaction Profiles

To illustrate the critical nature of temperature control, the table below summarizes the expected yield and impurity profiles based on different thermal conditions during the two phases of the reaction.

Addition TemperatureReaction TemperatureExpected Yield (%)Major Impurity Profile
0–5 °C 20–25 °C 85–92% <2% (Trace hydrolysis)
20–25 °C20–25 °C55–60%~15% Alpha-chlorine displacement
0–5 °C0–5 °C40–45%>50% Unreacted starting material
0–5 °C>40 °C<30%Retro-Michael products, extensive hydrolysis
Self-Validating Experimental Protocol: N-Acylation Workflow

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: System Preparation & Dehydration

  • Action: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, pressure-equalizing dropping funnel, and nitrogen inlet.

  • Validation: Ensure the system is purged with inert gas for at least 15 minutes to eliminate ambient moisture, which prevents the premature hydrolysis of the acyl chloride.

Step 2: Reagent Loading

  • Action: Dissolve 10.0 mmol of N-(2-cyanoethyl)-4-fluoroaniline and 12.0 mmol of an organic base (e.g., DBU or triethylamine) in 30 mL of anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)[3].

  • Validation: The solution must be completely clear and homogeneous before proceeding.

Step 3: Thermal Equilibration

  • Action: Submerge the reaction flask in an ice-salt bath.

  • Validation: Insert an internal thermometer. Do not proceed until the internal temperature stabilizes strictly between 0 °C and 5 °C[2].

Step 4: Controlled Electrophile Addition

  • Action: Dilute 11.0 mmol of chloroacetyl chloride in 10 mL of the chosen anhydrous solvent. Add this solution dropwise via the dropping funnel over 30–45 minutes[1].

  • Validation: Monitor the internal thermometer continuously. The temperature must not exceed 5 °C. If a temperature spike occurs, immediately halt the addition until the bath cools the system back to the target range.

Step 5: Kinetic Warming & Reaction Completion

  • Action: Once the addition is complete, remove the ice-salt bath. Allow the reaction mixture to naturally warm to room temperature (20–25 °C) and stir for 3 to 6 hours[3].

  • Validation: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is validated as complete when the spot corresponding to the secondary amine starting material is entirely consumed.

Step 6: Quenching and Product Isolation

  • Action: Quench the reaction by slowly adding 20 mL of cold, saturated aqueous NaHCO₃ to neutralize excess acid and unreacted acyl chloride. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Mechanistic Workflow

ReactionPathways Start N-(2-cyanoethyl)-4-fluoroaniline + Chloroacetyl Chloride AddCold Addition Phase (0-5 °C) Start->AddCold Controlled Cooling AddHot Addition Phase (> 20 °C) Start->AddHot Poor Temp Control ReactRT Reaction Phase (20-25 °C) AddCold->ReactRT Optimal Warming ReactCold Reaction Phase (0-5 °C) AddCold->ReactCold Maintained Cold ReactHot Reaction Phase (> 30 °C) AddCold->ReactHot Overheating ImpAlpha Impurity: Alpha-chlorine displacement AddHot->ImpAlpha Exothermic Runaway Product Desired Product: 2-chloro-N-(2-cyanoethyl)- N-(4-fluorophenyl)acetamide ReactRT->Product Complete Conversion ImpIncomplete Issue: Incomplete Conversion ReactCold->ImpIncomplete Kinetic Limitation ImpRetro Impurity: Retro-Michael & Hydrolysis ReactHot->ImpRetro Degradation

Temperature-dependent reaction pathways in N-substituted chloroacetamide synthesis.

References[2] Title: chloroacetamide - Organic Syntheses Procedure | Source: orgsyn.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGNuydYVqGOWZ7zlpAK6tfKtRSmPhyUIUyVqZfV7oS4-2RT-lV2YyuQEiGED62hgOhW6y0yzn6tZGzM13wwQPsLO8cpN-E9hAVosu-KN8eoa6MP_czntCnQBKJAc5xe9GrBUlb[3] Title: A facile amidation of chloroacetyl chloride using DBU | Source: sphinxsai.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSLLPhBxVtgujt2s_S0XMkGrjEd1F2-fe1k0J9SeZh0FagkrAjIYqjj6yR5meoHJtF7wiTUDUqvmqKcFdwK_dSuxrZ_TUFtBYwAfxUyW4neoEG_aNsSiMkHpOej0BdMgjfCRi_TB8dSI0_8dBARGfbHKWQ9LRcOL1Z[1] Title: Application Notes and Protocols for the Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide - Benchchem | Source: benchchem.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0jMzxQxRS3j4ztMv8Jjcwmz3NvBbfak2lVPaFyvCP1jTOmtbCfi9iC9h-x7D1ULgofsY-ciDhm0dslxpN1cY4_d3BVKOunw-qiB_EWttz-KDxMf2jYlz9YWJDS61PS4noRh_-3fiwZ0erwVlexwUUyZxUOpI05LTh_CKWujKZp6Uu7JX7V089Xr_vUptXibe_-JtRqlHtXoU7cHTN7bVPRkgYlzBDJMjtMlsp7OD2qFOKNw==

Sources

Optimization

Technical Support Center: Stability &amp; Storage Troubleshooting for 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide

Welcome to the Technical Support Center for 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide (CAS 16272-47-2)[1]. This highly functionalized building block is critical in advanced organic synthesis and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide (CAS 16272-47-2)[1]. This highly functionalized building block is critical in advanced organic synthesis and drug development. However, its unique structural motifs make it highly susceptible to specific degradation pathways if improperly stored or handled.

This guide provides researchers, formulation scientists, and analytical chemists with field-proven, mechanistically grounded troubleshooting strategies to ensure absolute compound integrity during long-term storage and experimental workflows.

Mechanistic Pathways of Degradation (The "Why")

To effectively prevent degradation, you must first understand the causality behind the molecule's instability. This compound possesses three distinct chemical vulnerabilities that dictate its storage requirements:

  • The Alpha-Chloroacetamide Motif (SN2 Vulnerability): The chlorine atom is highly susceptible to nucleophilic substitution. Because the adjacent carbonyl group is electron-withdrawing, the alpha-carbon is highly electrophilic. Even trace amounts of moisture will drive hydrolytic dehalogenation.

  • The N-(4-fluorophenyl) Amide Bond (Hydrolytic Cleavage): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) on the phenyl ring. This pulls electron density away from the amide nitrogen, reducing its ability to donate its lone pair into the carbonyl pi-system. Consequently, the carbonyl carbon is exceptionally electrophilic and prone to hydrolytic cleavage.

  • The N-(2-cyanoethyl) Group (Retro-Michael Elimination): While the cyanoethyl group is a robust protecting group under acidic conditions, it is highly labile under basic conditions. At elevated pH, it undergoes base-catalyzed β -elimination (a retro-Michael reaction) to release acrylonitrile, or it can be hydrolyzed to a carboxylic acid under prolonged aqueous exposure[2][3].

Degradation API Intact Compound (CAS 16272-47-2) Hydrolysis Aqueous / Moisture Exposure (Nucleophilic Attack) API->Hydrolysis H2O / Heat BaseCatalyzed Basic Conditions (pH > 7.5) API->BaseCatalyzed OH- Deg1 Alpha-Hydroxy Amide [+18 Da] Hydrolysis->Deg1 SN2 at C-Cl Deg2 Amide Cleavage (4-fluoroaniline release) Hydrolysis->Deg2 Carbonyl Attack Deg3 De-cyanoethylation (Retro-Michael) [-53 Da] BaseCatalyzed->Deg3 Loss of Acrylonitrile

Mechanistic pathways of degradation for 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide.

Troubleshooting & FAQs

Q: During LC-MS analysis of a 6-month-old DMSO stock solution, I observed a major impurity peak at m/z 259[M+H]+. What is the mechanism of this degradation? A: The intact API has an expected [M+H]+ of m/z 241. A shift to m/z 259 represents a +18 Da mass increase, which is the hallmark of hydrolysis. In hygroscopic solvents like DMSO, absorbed atmospheric moisture acts as a nucleophile. Due to the high reactivity of the alpha-chloro group, water displaces the chloride ion via an SN2 mechanism, forming the alpha-hydroxy acetamide derivative. To prevent this, stock solutions must be prepared in strictly anhydrous solvents and stored under argon at -80 °C.

Q: We subjected the compound to forced degradation at pH 9.0 and observed a mass loss of 53 Da. Why did this occur? A: A loss of 53 Da corresponds to the loss of acrylonitrile (CH₂=CH-CN). The 2-cyanoethyl group is highly susceptible to base-catalyzed β -elimination[3]. At pH > 7.5, hydroxide ions deprotonate the carbon adjacent to the cyano group, triggering the expulsion of the amine and the release of acrylonitrile. Always maintain aqueous formulations of this compound at a slightly acidic to neutral pH (pH 4.5–6.5) to stabilize the cyanoethyl moiety.

Q: Is it acceptable to use methanol or ethanol as a solvent for long-term assay storage? A: No. Alcohols are strong nucleophiles. Prolonged storage in methanol will lead to solvolysis—specifically, methoxylation of the alpha-chloro group (yielding a +14 Da mass shift from the parent) or transesterification-like cleavage of the amide bond. Use anhydrous acetonitrile for short-term handling and anhydrous DMSO for frozen, long-term single-use aliquots.

Q: Why did my bulk powder degrade even though it was stored at -20 °C? A: Temperature control alone is insufficient; moisture is the primary catalyst for degradation. If the bulk powder was opened in a humid environment and returned to the freezer without desiccation or an argon purge, condensation formed inside the vial. This micro-layer of water initiates solid-state hydrolysis over time.

Quantitative Data: Storage & Solvent Compatibility

To ensure reproducibility, adhere strictly to the empirical storage parameters outlined below.

Table 1: Recommended Storage Conditions & Expected Shelf Life
StateTemperatureAtmosphereContainerExpected Shelf Life
Bulk Solid -20 °CArgon / N₂Amber glass, PTFE-lined cap> 24 months
Bulk Solid 4 °CDesiccatedAmber glass, PTFE-lined cap12 months
Stock Solution (DMSO) -80 °CArgon / N₂Sealed cryovial (Single-use)6 months
Stock Solution (MeCN) -20 °CArgon / N₂Sealed glass vial3–6 months
Table 2: Solvent Compatibility Matrix
SolventCompatibilityRisk FactorRecommendation
Acetonitrile (Anhydrous) HighMinimalPreferred for short-term assays & LC-MS.
DMSO (Anhydrous) ModerateHighly hygroscopic; freeze-thaw degradation.Aliquot immediately for single use; store at -80°C.
Methanol / Ethanol LowSolvolysis of alpha-chloro group.Avoid for long-term storage.
DMF LowDegrades to dimethylamine (a strong nucleophile).Do not use for storage.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as "self-validating systems." By incorporating immediate analytical checks, you guarantee that the protocol has succeeded before committing the material to long-term storage or critical assays.

Protocol 1: Preparation of Ultra-Dry Stock Solutions

Objective: Prevent premature hydrolysis of the alpha-chloroacetamide group during liquid storage.

  • Solvent Verification: Prior to dissolution, test the anhydrous DMSO or Acetonitrile using Karl Fischer titration. The water content must be < 50 ppm .

  • Inert Atmosphere Dissolution: Inside a nitrogen-purged glovebox or using a Schlenk line, dissolve the bulk powder in the verified solvent to the desired concentration (e.g., 10 mM).

  • Aliquoting: Immediately dispense the solution into single-use amber cryovials. Never subject the main stock to freeze-thaw cycles, as condensation will introduce water.

  • Sealing: Purge the headspace of each vial with Argon gas for 3 seconds before rapidly capping with a PTFE-lined seal.

  • Validation Check: Run a baseline LC-MS on one random aliquot immediately after preparation. The integration of the parent mass (m/z ~241) must be >99.0%, with the [M+18] hydrolysis peak constituting <0.1% of the total area.

Protocol 2: Accelerated Stability Testing (ICH Q1A(R2) Aligned)

Objective: Establish a predictive shelf-life and identify degradation pathways under stress conditions[4].

  • Sample Preparation: Weigh 5 mg of the bulk solid into open glass petri dishes (for humidity exposure) and sealed amber vials (for thermal-only exposure).

  • Environmental Chamber Setup: Place the samples into a calibrated stability chamber set to ICH Q1A(R2) accelerated conditions: 40 °C ± 2 °C / 75% RH ± 5% RH [4].

  • Sampling Schedule: Pull samples at Day 0, Month 1, Month 3, and Month 6[4].

  • Validation Check (Mass Balance): Analyze pulled samples via HPLC-UV (254 nm). The protocol is only validated if mass balance is achieved —meaning the sum of the parent API peak area and all identified degradation peaks must equal 98–102% of the Day 0 control peak area. If mass balance is <98%, volatile degradation products (e.g., acrylonitrile loss) have escaped, and the assay must be repeated using sealed headspace vials.

Workflow Start Lyophilized API (Karl Fischer < 0.1%) Aliquot Aliquot into Amber Glass Vials Start->Aliquot Argon Argon Purge & PTFE Seal Aliquot->Argon Cond1 Long-Term (-20°C, Desiccated) Argon->Cond1 Cond2 Accelerated (ICH Q1A) (40°C / 75% RH) Argon->Cond2 Analysis LC-MS / NMR Mass Balance Check Cond1->Analysis 12-24 Mos Cond2->Analysis 0, 3, 6 Mos

ICH Q1A(R2) aligned workflow for long-term and accelerated stability testing.

References

  • Guan, R., & Dong, Y. (2011). "The Properties and Hydrolysis of Polysiloxanes with Cyanoethyl Groups." Advanced Materials Research, Vols. 306-307, pp. 1663-1666. Trans Tech Publications Ltd. URL:[Link]

  • International Council for Harmonisation (ICH). (2003). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. URL:[Link]

  • National Institutes of Health (NIH). (2025). "General Approach for the Synthesis of Triazinyl Phosphoramidate Oligonucleotides via the Staudinger Reaction (Cyanoethyl β -elimination)." PubMed Central (PMC). URL:[Link]

Sources

Troubleshooting

Minimizing impurities in 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide crystallization

Welcome to the Technical Support Center for the isolation and purification of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide . This portal is designed for process chemists and chemical engineers scaling up this cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide . This portal is designed for process chemists and chemical engineers scaling up this critical intermediate, which is frequently utilized in the synthesis of complex thioacetamide-linked quinazolinones and related active pharmaceutical ingredients (APIs).

Because this molecule contains both a reactive chloroacetamide moiety and a polar cyanoethyl group, its crystallization thermodynamics are prone to phase-separation anomalies and thermal degradation. This guide synthesizes field-proven Process Analytical Technology (PAT) strategies with fundamental thermodynamic principles to ensure a robust, self-validating purification system.

Part 1: Diagnostic Knowledge Base (FAQs)

Q1: My cooling crystallization consistently yields a sticky, gum-like material instead of a filterable solid. What is happening, and how do I fix it? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the ternary system (solute/solvent/antisolvent) enters a miscibility gap in the phase diagram before reaching the critical supersaturation required for nucleation[1].

  • The Causality: The solvent and antisolvent are fully miscible, but the high concentration of the solute forces a spinodal decomposition. The system separates into a solute-rich "oil" phase and a solute-lean continuous phase. Because the oil droplets lack a rigid crystal lattice, they act as a universal solvent, scavenging structurally similar impurities[2]. When this oil eventually solidifies, it forms an amorphous, impure gum.

  • The Solution: You must bypass the miscibility gap by operating strictly within the Metastable Zone Width (MSZW). This is achieved by introducing a high-surface-area seed bed (1–2 wt%) before the onset of LLPS, forcing heterogeneous nucleation to consume supersaturation faster than the oil phase can separate.

Q2: How can I selectively purge the unreacted starting material, N-(2-cyanoethyl)-4-fluoroaniline, during crystallization? A2: The starting material (SM) shares the fluorophenyl and cyanoethyl motifs with the product, giving it a nearly identical solubility profile in non-polar solvents.

  • The Causality: To achieve high impurity rejection, you must exploit the difference in hydrogen-bonding potential. The SM contains a secondary amine, making it a stronger hydrogen-bond donor/acceptor than the tertiary amide of the product.

  • The Solution: Transition from a standard Ethyl Acetate/Heptane system to an Isopropanol (IPA)/Water antisolvent system. The aqueous phase will preferentially solvate the amine-containing SM, keeping it in the mother liquor, provided you prevent LLPS (which would otherwise trap the SM in the product-rich oil droplets)[2].

Q3: During prolonged batch cooling, a new impurity appears at RRT 0.85. What is the degradation mechanism? A3: This is the hydrolysis product: 2-hydroxy-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide .

  • The Causality: The α -chloro group of the acetamide is highly electrophilic. In the presence of an aqueous antisolvent at elevated temperatures ( >50∘C ), the C-Cl bond undergoes a nucleophilic substitution ( SN​2 ) with water.

  • The Solution: Limit the residence time of the product in aqueous mixtures at high temperatures. The crystallization protocol must dictate cooling the primary IPA solution to ≤45∘C before initiating water addition.

Part 2: Logical Troubleshooting & Process Workflows

To ensure a self-validating system, rely on in-situ PAT tools rather than visual observation.

LLPS_Troubleshooting Start Initiate Antisolvent Addition FBRM FBRM Chord Length Analysis Start->FBRM Decision Are smooth, spherical chords (>50µm) detected? FBRM->Decision LLPS_True LLPS Detected (Oiling Out) Decision->LLPS_True Yes (Droplets) LLPS_False Normal Nucleation/Growth Decision->LLPS_False No (Sharp Crystals) Action1 Halt Antisolvent Addition LLPS_True->Action1 Action3 Proceed with Cooling Profile LLPS_False->Action3 Action2 Hold Isothermally to Consume Supersaturation Action1->Action2 Action2->FBRM Re-evaluate State

Fig 1: FBRM-driven logical pathway for detecting and mitigating Liquid-Liquid Phase Separation.

Part 3: Quantitative Process Data

The following tables summarize the thermodynamic parameters and PAT configurations required to execute a flawless crystallization.

Table 1: Solubility and Impurity Rejection Profiles

Solvent SystemProduct Solubility (60°C)Product Solubility (5°C)SM Rejection RateLLPS Risk
Ethyl Acetate / Heptane (1:3)185 mg/mL12 mg/mL65%Low
Toluene / Heptane (1:2)140 mg/mL8 mg/mL55%Low
Isopropanol / Water (1:1.5) 210 mg/mL < 2 mg/mL > 98% High (if unseeded)

Table 2: PAT Monitoring Parameters for Self-Validation

PAT InstrumentTarget MetricNormal State SignatureDeviation Signature (Failure Mode)
ATR-FTIR SupersaturationSteady decline in 1680 cm−1 (Amide I) peakFlatline during cooling (indicates no nucleation)
FBRM Particle Count & ShapeSharp increase in 10–50 µm chord lengthsSudden spike in >100 µm smooth chords (Oiling out)

Part 4: Validated Experimental Protocol

This protocol utilizes an Isopropanol/Water antisolvent system, monitored via Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Focused Beam Reflectance Measurement (FBRM) to guarantee product purity and optimal crystal size distribution[3].

Step 1: Dissolution and Baseline Establishment

  • Charge 1.0 equivalent of crude 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide into a jacketed crystallizer equipped with overhead stirring.

  • Add 4.0 volumes of Isopropanol (IPA).

  • Heat the reactor to 60∘C until complete dissolution is achieved.

  • Self-Validation: Activate the ATR-FTIR probe. Establish the baseline absorbance for the dissolved solute (monitor the 1680 cm−1 carbonyl stretch).

Step 2: Controlled Cooling and Seeding

  • Cool the solution linearly to 45∘C at a rate of 0.5∘C/min .

  • Crucial Causality Step: At 45∘C , the system is supersaturated but safely above the LLPS spinodal curve. Charge 1.5 wt% of pure, milled product seeds (suspended in 0.1 vol IPA).

  • Hold isothermally at 45∘C for 30 minutes.

  • Self-Validation: Confirm via FBRM that the total particle count (1–10 µm range) has stabilized, indicating the seed bed is intact and secondary nucleation has ceased.

Step 3: Feedback-Controlled Antisolvent Addition

  • Initiate the addition of Water (antisolvent) at a strict rate of 0.05 volumes/minute. Total water to be added is 6.0 volumes.

  • Self-Validation: Monitor the ATR-FTIR supersaturation trajectory. The solute concentration must decrease synchronously with water addition. If the concentration remains static while FBRM detects large spherical chords, the system has oiled out. Immediately halt water addition until the oil droplets crystallize.

Step 4: Final Cooling and Isolation

  • Once all water is added, cool the suspension to 5∘C at 0.2∘C/min .

  • Hold at 5∘C for 2 hours to maximize yield.

  • Filter the suspension and wash the cake with 2.0 volumes of pre-chilled IPA/Water (1:2 v/v) to displace the mother liquor containing the highly soluble starting material.

  • Dry under vacuum at 40∘C (do not exceed 40∘C to prevent thermal degradation of the wet cake).

Crystallization_Workflow N1 1. Dissolution in IPA (T = 60°C) N2 2. ATR-FTIR Baseline (Monitor 1680 cm⁻¹) N1->N2 N3 3. Cool to 45°C (Enter Metastable Zone) N2->N3 N4 4. Seed Addition (1.5 wt%) Bypass LLPS Gap N3->N4 N5 5. Antisolvent (Water) Dosing Feedback via FBRM N4->N5 N6 6. Cool to 5°C & Isolate (Wash with chilled IPA/H₂O) N5->N6

Fig 2: Sequential workflow for PAT-monitored antisolvent crystallization.

References

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Application of Attenuated Total Reflectance−Fourier Transform Infrared (ATR−FTIR) Technique in the Monitoring and Control of Anti-solvent Crystallization. Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]

Sources

Optimization

Troubleshooting catalyst deactivation in 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide reactions

Technical Support Center: Troubleshooting Catalyst Deactivation in α -Chloroacetamide Cyclizations Welcome to the Technical Support Center for advanced transition-metal catalysis. This guide is specifically engineered fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Catalyst Deactivation in α -Chloroacetamide Cyclizations

Welcome to the Technical Support Center for advanced transition-metal catalysis. This guide is specifically engineered for researchers and drug development professionals encountering catalyst stalling, poisoning, or low yields when cyclizing 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide to form functionalized oxindoles.

The presence of a reactive α -chloroamide, a cyclizable fluorophenyl ring, and a highly coordinating 2-cyanoethyl pendant group makes this substrate particularly challenging. The cyano group acts as a potent σ -donor and π -acceptor, frequently leading to premature catalyst death. Below, we dissect the causality of these deactivation pathways and provide field-proven, self-validating protocols to overcome them.

Part 1: Mechanistic Overview of Catalyst Deactivation

Whether you are utilizing Copper-catalyzed Atom Transfer Radical Cyclization (ATRC)[1] or Palladium-catalyzed intramolecular α -arylation[2], the reaction relies on maintaining the metal center in its active oxidation state— Cu(I) or Pd(0) , respectively.

The primary modes of failure with this specific substrate are:

  • Nitrile Poisoning: The pendant 2-cyanoethyl group displaces the catalytic ligands, forming thermodynamically stable but catalytically dead complexes[3]. In Pd systems, this halts oxidative addition and reductive elimination[4]. In Cu systems, it alters the redox potential, preventing the electron transfer required to cleave the C–Cl bond[5].

  • Oxidative Degradation: Trace oxygen irreversibly oxidizes Cu(I) to Cu(II) , terminating the radical initiation sequence.

G Precat Precatalyst Cu(II) or Pd(II) Active Active Catalyst Cu(I) or Pd(0) Precat->Active Reduction Substrate Substrate (alpha-chloroacetamide) Active->Substrate Oxidative Addition/ Halogen Abstraction Poison Nitrile-Poisoned Inactive Complex Active->Poison -CN Coordination Oxidized Oxidative Deactivation Active->Oxidized O2 Ingress Product Oxindole Product Substrate->Product Cyclization & Elimination Product->Active Catalyst Turnover

Figure 1: Competing productive catalytic cycles and deactivation pathways.

Part 2: Troubleshooting FAQs

Q1: My Copper-catalyzed ATRC stalls at 20% conversion, and the solution remains pale. Why is the catalyst dying? Causality: You are experiencing classical nitrile poisoning. The 2-cyanoethyl group on your substrate is outcompeting your nitrogen-based ligand (e.g., bipyridine or PMDETA) for the Cu(I) center. When the nitrile binds, the metal-nitrile bond strength alters the geometry and electronics of the copper complex[5]. The reduction potential ( E∘ ) of the Cu(I)/Cu(II) couple shifts, making the metal insufficiently reducing to abstract the chlorine atom from the α -chloroacetamide. Solution: Upgrade your ligand to a rigid, tetradentate tripodal ligand like TPMA (Tris(2-pyridylmethyl)amine). The chelate effect and rigid cage structure of TPMA encapsulate the copper center, sterically and thermodynamically preventing the linear cyano group from binding.

Q2: During Pd-catalyzed α -arylation, I observe unreacted starting material and a black precipitate. How do I fix this? Causality: The black precipitate is palladium black, indicating that your Pd(0) intermediate has aggregated and crashed out of solution. This occurs because the pendant cyano group coordinates to the Pd(0) center, forming inactive [Pd(CN)_x] species that fail to undergo oxidative addition with the C–Cl bond[4]. Without a productive pathway, the unligated Pd atoms agglomerate. Solution: Employ extreme steric bulk. Switch to a bulky Buchwald ligand (e.g., BrettPhos ) or a sterically hindered N-heterocyclic carbene (NHC) like SIPr [2]. The massive steric profile of these ligands creates a protective umbrella over the Pd center, physically blocking the linear nitrile group from accessing the metal while still allowing the planar α -chloroamide moiety to react. Additionally, use a syringe-pump addition for the substrate to keep the instantaneous concentration of the cyano group low.

Q3: My ATRC reaction turns deep green immediately upon heating, and no product forms. What went wrong? Causality: A deep green or blue color in copper catalysis is the universal indicator of Cu(II) . Your Cu(I) active catalyst has been oxidized by atmospheric oxygen. Because ATRC relies on the persistent radical effect, a small amount of Cu(II) is necessary to mediate radical recombination, but total oxidation halts initiation completely. Solution: Implement an AGET (Activators Generated by Electron Transfer) ATRC protocol. By adding a mild, environmentally benign reducing agent like ascorbic acid (Vitamin C) or Sn(EH)2​ , you can continuously regenerate Cu(I) from Cu(II) in situ, rendering the system resilient to trace oxygen.

Part 3: Catalyst & Ligand Selection Matrix

To optimize your cyclization, select a catalyst-ligand pairing that explicitly mitigates nitrile coordination.

Catalyst SystemLigand ChoiceDenticity / StericsNitrile ToleranceMechanistic Rationale
CuBr / CuBr₂ PMDETATridentate (Linear)LowFlexible linear structure allows partial displacement by the -CN group.
CuBr / CuBr₂ TPMATetradentate (Tripodal)High Rigid tripodal cage completely encapsulates Cu, preventing -CN binding.
Pd(OAc)₂ PPh₃Monodentate (Small)LowSmall cone angle allows the pendant -CN to poison the metal center.
Pd(OAc)₂ BrettPhosMonodentate (Bulky)High Extreme steric bulk blocks the linear -CN group from accessing the Pd center.
Pd(OAc)₂ SIPr (NHC)Bidentate-like (Bulky)Very High Strong σ -donation and massive steric shielding prevent off-cycle coordination.
Part 4: Self-Validating Experimental Protocols
Protocol A: AGET ATRC for 1-(2-cyanoethyl)-5-fluoroindolin-2-one Synthesis

This protocol uses in situ reduction to ensure the catalyst remains active despite the coordinating substrate.

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide (1.0 mmol), CuBr2​ (0.05 mmol, 5 mol%), and TPMA (0.05 mmol, 5 mol%).

  • Solvent Addition: Add 10 mL of anhydrous, degassed trifluorotoluene ( PhCF3​ ).

    • Self-Validation Check: The solution must turn light green/blue , confirming the formation of the Cu(II) -TPMA precatalyst complex.

  • Degassing: Perform three rigorous Freeze-Pump-Thaw cycles to remove dissolved oxygen. Backfill with ultra-pure Argon.

  • Initiation (AGET): Under a positive flow of Argon, add L-ascorbic acid (0.02 mmol, 2 mol%).

    • Self-Validation Check: Stir at room temperature for 10 minutes. The solution will transition from green to pale yellow or colorless . This optical shift is critical; it proves the Cu(II) has been successfully reduced to the active Cu(I) state. Do not proceed to heating until this color change occurs.

  • Cyclization: Heat the reaction to 80 °C for 12 hours. Monitor via TLC.

Workflow Step1 1. Reagent Loading (Substrate, Ligand, CuBr2) Step2 2. Solvent Addition (Degassed PhCF3) Step1->Step2 Step3 3. Freeze-Pump-Thaw (3 Cycles) Step2->Step3 Step4 4. AGET Initiation (Add Ascorbic Acid) Step3->Step4 Step5 5. Controlled Heating (80°C under Argon) Step4->Step5

Figure 2: Self-validating Schlenk line workflow for AGET ATRC setup.

Protocol B: Pd-Catalyzed Intramolecular α -Arylation (Syringe-Pump Method)

This protocol utilizes concentration control to prevent the cyano group from overwhelming the Pd center.

  • Catalyst Preparation: In a fully dry Schlenk tube, combine Pd(OAc)2​ (0.05 mmol, 5 mol%), SIPr·HCl (0.06 mmol, 6 mol%), and Cs2​CO3​ (2.0 mmol). Purge the flask with Argon for 15 minutes.

  • Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane and heat to 100 °C for 15 minutes to pre-form the active Pd-NHC complex.

  • Substrate Addition: Dissolve the 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide (1.0 mmol) in 5 mL of anhydrous 1,4-dioxane. Using a syringe pump, add this solution dropwise to the hot catalyst mixture over a period of 4 hours .

    • Causality: Slow addition ensures that the concentration of the unreacted cyano-bearing substrate remains near zero in the bulk solution, preventing it from outcompeting the intramolecular C-Cl oxidative addition.

  • Completion: Stir for an additional 2 hours at 100 °C after the addition is complete. Cool and filter through a pad of Celite to remove palladium residues.

References
  • a) Copper‐catalyzed atom transfer radical cyclization using... Source: ResearchGate URL:[Link]

  • Synthesis and structural isomerism of sterically hindered isobornyl amide tethered N-heterocyclic carbene complexes Source: ResearchGate URL:[Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the[(Ph3P)4Pd]/[Bu4N]+ CN- System Source: ACS Publications URL:[Link]

  • Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids Source: NIH (PMC) URL:[Link]

  • Cationic copper(I) and silver(I) nitrile complexes with fluorinated weakly coordinating anions: Metal–nitrile bond strength and its influence on the catalytic performance Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Fluorinated Acetamides: Evaluating 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide

Introduction: The Strategic Role of Fluorine in Acetamide Scaffolds In the landscape of modern chemical research, particularly within drug discovery and agrochemistry, the strategic incorporation of fluorine atoms into o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Acetamide Scaffolds

In the landscape of modern chemical research, particularly within drug discovery and agrochemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design.[1] The unique physicochemical properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] When combined with the versatile acetamide scaffold, a common motif in biologically active compounds, fluorination gives rise to a class of molecules with a broad spectrum of applications.

This guide provides an in-depth comparison of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide , a compound with limited publicly available data, against a selection of other structurally related and well-characterized fluorinated acetamides. By examining the synthesis, mechanism of action, and performance data of established analogues, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for evaluating the potential of this and similar novel chemical entities.

Structural Analysis: A Tale of Substitution

The biological activity of a compound is intrinsically linked to its three-dimensional structure and the specific functional groups it presents. The compounds under comparison, while sharing a core N-(4-fluorophenyl)acetamide feature, diverge significantly in their substitution patterns, which in turn dictates their biological applications.

Caption: Chemical structures of the topic compound and selected comparators.

  • 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide (Topic Compound): This molecule is a tertiary amide, featuring both a 4-fluorophenyl ring and a 2-cyanoethyl group on the nitrogen. The presence of the cyanoethyl group increases polarity and introduces a potential site for metabolic activity or hydrogen bonding.

  • 2-chloro-N-(4-fluorophenyl)acetamide (Comparator A): This is the simplest analogue, a secondary amide.[2] Its direct structural relationship allows for an assessment of the impact of the N-cyanoethyl substitution. It has reported antimicrobial properties.[3]

  • 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (Comparator B): This analogue introduces a nitro group onto the fluorophenyl ring, ortho to the fluorine atom. This electron-withdrawing group significantly alters the electronic properties of the aromatic ring and has been shown to confer potent antibacterial activity.[4]

  • Flufenacet (Comparator C): A commercial herbicide, Flufenacet is structurally the most complex.[5] It is a tertiary amide with an isopropyl group instead of a cyanoethyl group on the nitrogen. Critically, the chloroacetyl group is replaced by a much larger [5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetyl moiety, which is key to its specific herbicidal mechanism of action.[6]

Synthesis Pathway: A General Approach to N-Substituted Chloroacetamides

The synthesis of these compounds reliably proceeds via a nucleophilic acyl substitution, a fundamental reaction in organic chemistry.[7] The general strategy involves the chloroacetylation of a corresponding primary or secondary amine with chloroacetyl chloride. For the topic compound, this would necessitate the prior synthesis of the N-substituted aniline precursor.

G cluster_0 Step 1: Synthesis of Precursor Amine cluster_1 Step 2: Chloroacetylation start 4-Fluoroaniline + 3-Bromopropionitrile step1 Base (e.g., K2CO3) Solvent (e.g., DMF) Heat start->step1 product1 N-(2-cyanoethyl)-4-fluoroaniline step1->product1 product1_ref N-(2-cyanoethyl)-4-fluoroaniline reagent Chloroacetyl Chloride Base (e.g., Triethylamine) Solvent (e.g., DCM) product1_ref->reagent product2 2-chloro-N-(2-cyanoethyl)-N- (4-fluorophenyl)acetamide reagent->product2

Caption: Proposed two-step synthesis workflow for the topic compound.

Experimental Protocol: General Synthesis of N-Aryl-2-chloroacetamides

This protocol is a robust, adaptable method for the chloroacetylation of aryl amines and serves as a template for synthesizing the topic compound and its analogues (A and B).[7]

Materials:

  • Appropriate aniline precursor (e.g., N-(2-cyanoethyl)-4-fluoroaniline) (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) or Sodium Acetate (1.2 eq)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Ice bath, magnetic stirrer, round-bottom flask, dropping funnel

Procedure:

  • Reaction Setup: Dissolve the aniline precursor (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask. The base is crucial to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate and deactivate the starting amine.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature to 0-5 °C. This is a critical step to control the exothermicity of the acylation reaction and prevent potential side reactions.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of DCM, dropwise to the cooled amine solution over 30 minutes using a dropping funnel. A slow, controlled addition is necessary to maintain the low temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting amine.

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove residual acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate/hexane, to yield the pure N-substituted-2-chloroacetamide.[4]

Comparative Performance and Biological Activity

The subtle structural variations among these fluorinated acetamides translate into vastly different biological activities and mechanisms of action.

Compound Primary Application/Activity Mechanism of Action Experimental Data (Example) References
2-chloro-N-(4-fluorophenyl)acetamide Antimicrobial IntermediateGeneral electrophile, likely non-specific alkylation of biological nucleophiles.Active against Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.[3]
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide AntibacterialProposed to act on penicillin-binding protein, leading to cell lysis.MIC: 256 µg/mL against K. pneumoniae. Shows synergistic effect with meropenem.[1][4]
Flufenacet Herbicide (Pre-emergence)Inhibition of very-long-chain fatty acid (VLCFA) synthesis, disrupting cell division in germinating weeds.Controls grass weeds like black-grass (Alopecurus myosuroides).[6][8][9]
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide Unknown (Exploratory)Hypothetical: Potential antimicrobial or herbicidal activity based on structural motifs.No publicly available data.-
Insights from Comparator Compounds
  • Flufenacet (Herbicidal Activity): The efficacy of Flufenacet is derived from its specific inhibition of VLCFA synthesis in plants.[10] This highly specific mode of action is largely attributed to the complex thiadiazole-containing side chain, which is absent in the other compounds. This suggests that the topic compound is unlikely to share this precise herbicidal mechanism. However, the general chloroacetamide class is known for herbicidal activity, leaving this as a potential, albeit different, application area.

  • 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (Antibacterial Activity): This compound demonstrates that specific substitutions on the fluorophenyl ring can confer potent and targeted biological activity. The nitro group is key to its efficacy against K. pneumoniae, and it has been shown to act synergistically with established antibiotics, a highly desirable trait in combating drug resistance.[1][11] The topic compound lacks this nitro group, but the combination of the N-cyanoethyl and 2-chloroacetyl moieties could still present opportunities for antimicrobial development. The chloroacetyl group is a known reactive electrophile, capable of alkylating key enzymatic residues in pathogens.[4]

Framework for Biological Evaluation

To characterize the novel topic compound, a logical, tiered approach to biological screening is required. This workflow ensures that foundational activity is identified before committing to more complex mechanistic or toxicological studies.

G cluster_antimicrobial Antimicrobial Pathway cluster_other Other Pathways (e.g., Anticancer, Herbicidal) start Synthesized Compound: 2-chloro-N-(2-cyanoethyl)-N- (4-fluorophenyl)acetamide screen Primary Screening (e.g., Broad Panel of Bacteria, Fungi, Cancer Cell Lines, Weed Seedlings) start->screen decision Activity Observed? screen->decision mic MIC Determination (Broth Microdilution) decision->mic Yes ic50 IC50 Determination (Dose-Response Assay) decision->ic50 Yes stop End of Pathway decision->stop No mbc MBC Determination mic->mbc cytotox In Vitro Cytotoxicity Assay (e.g., MTT on Mammalian Cells) mbc->cytotox moa Mechanism of Action Studies ic50->moa moa->cytotox

Caption: A proposed workflow for the biological evaluation of the compound.

Experimental Protocol: Antimicrobial Susceptibility (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism in vitro.[12]

Principle: The broth microdilution method exposes a standardized bacterial inoculum to serial twofold dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible bacterial growth occurs after a defined incubation period.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strain (e.g., E. coli ATCC 25922) grown to log phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer, multichannel pipette

Procedure:

  • Inoculum Preparation: From a fresh culture, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for the reproducibility of the assay.[13]

  • Working Inoculum: Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound directly in the 96-well plate. For example, add 100 µL of MHB to wells 2-12. Add 200 µL of the test compound at twice the highest desired final concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 100 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) should contain only MHB.

  • Inoculation: Add 100 µL of the working bacterial inoculum to wells 1-11. The final volume in each well is 200 µL, and the compound concentrations are now halved to their final test concentrations.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay assesses the metabolic activity of cells and is a common method to measure cytotoxicity or cytostatic activity of a compound.[14]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[14]

Materials:

  • Mammalian cell line (e.g., HeLa or HEK293)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound (or vehicle control) to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37 °C. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. An IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

While a definitive performance guide for 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide cannot be written without empirical data, a systematic comparison with its structural relatives provides a strong foundation for targeted investigation.

  • The presence of the N-(4-fluorophenyl)chloroacetamide core, shared with analogues A and B, suggests that antimicrobial activity is a plausible area of investigation.

  • The lack of the complex side-chain seen in Flufenacet makes a similar herbicidal mode of action unlikely, though broader herbicidal or plant growth regulatory effects cannot be ruled out.

  • The N-cyanoethyl group represents the key structural unknown. Its impact on solubility, metabolic stability, and potential interactions with biological targets must be determined experimentally.

For researchers interested in this molecule, the path forward is clear. The synthesis is achievable through established chemical methods. Subsequent characterization should follow the proposed biological evaluation workflow, beginning with broad antimicrobial and cytotoxicity screening. The results of these initial assays will provide the crucial data needed to determine if 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide is a promising lead for further development in the pharmaceutical or agrochemical sectors.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • Cordeiro, L. M. C., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). Available at: [Link]

  • Cordeiro, L. M. C., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. Available at: [Link]

  • Wikipedia. (n.d.). Flufenacet. Available at: [Link]

  • Farmonaut. (2026). Flufenacet Herbicide & Diflufenican Herbicide For Weed Control. Available at: [Link]

  • Cordeiro, L. M. C., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). Available at: [Link]

  • National Center for Biotechnology Information. (2024). Antimicrobial Susceptibility Testing - StatPearls. Available at: [Link]

  • Cordeiro, L. M. C., et al. (2020). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17). Available at: [Link]

  • Vasilev, V., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Diagnostics, 12(4), 834. Available at: [Link]

  • Cordeiro, L. M. C., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. ResearchGate. Available at: [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

  • Ušćumlić, G. S., et al. (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 71(4), 303–313. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • Abdel-Latif, E. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]

  • Dücker, C., et al. (2016). Discovering the mechanism of enhanced metabolism in flufenacet resistant grass weeds. ResearchGate. Available at: [Link]

  • Travlos, I., et al. (2024). Selectivity of the Premixtures Flufenacet, Diflufenican and Flufenacet, Diflufenican, Metribuzin on Bread Wheat (Triticum aestivum L.) and Barley (Hordeum vulgare L.) and Efficacy on ALS/ACCase-Resistant Populations of Lolium rigidum Gaudin. Plants, 13(9), 1279. Available at: [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(1), 1-22. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Available at: [Link]

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In In Vitro Cytotoxicity, Genotoxicity and Apoptosis. IntechOpen. Available at: [Link]

  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. Available at: [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103009. Available at: [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Flufenacet. PubChem Compound Database. Available at: [Link]

  • Kang, S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. Available at: [Link]

  • Kang, S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1194. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-chloro-N-(4-fluorophenyl)acetamide. PubChem Compound Database. Available at: [Link]

  • Kumar, D., et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2016, 8048653. Available at: [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Pattern Validation for 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide: A Platform Comparison Guide

Executive Summary The structural elucidation and fragmentation validation of complex synthetic intermediates are foundational to modern drug development and degradation profiling. 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation and fragmentation validation of complex synthetic intermediates are foundational to modern drug development and degradation profiling. 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide (CAS 16272-47-2) is a highly functionalized molecule featuring an electrophilic chloroacetamide warhead, a 2-cyanoethyl moiety, and a 4-fluorophenyl ring. Accurately mapping its tandem mass spectrometry (MS/MS) fragmentation pattern is critical for pharmacokinetic tracking, covalent adduct identification, and environmental degradation monitoring [1].

This guide objectively compares the performance of three leading mass spectrometry platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—in validating the fragmentation pathways of this compound. By combining theoretical mechanistic causality with self-validating experimental protocols, this guide equips analytical scientists with the necessary framework to select the optimal platform for their specific structural elucidation or quantitation needs.

Mechanistic Background & Fragmentation Causality

To design a robust MS/MS method, one must first understand the causality behind the molecule's gas-phase dissociation. Under positive Electrospray Ionization (ESI+), the molecule protonates to form the even-electron precursor ion [M+H]⁺ at m/z 241.0541 (based on the ³⁵Cl isotope). The fragmentation is strictly dictated by the relative lability of its functional groups:

  • Amide Bond Cleavage (Neutral Loss of Chloro-ketene): The chloroacetamide moiety is highly susceptible to collision-induced dissociation (CID). A hydrogen transfer accompanied by the cleavage of the N-CO bond results in the neutral loss of chloro-ketene (C₂HClO, 75.97 Da), yielding a highly stable secondary amine cation, [N-(2-cyanoethyl)-4-fluoroaniline+H]⁺ at m/z 165.0826 . Alternatively, direct alpha-cleavage can yield the chloroacetyl cation at m/z 76.9793 [2].

  • Retro-Michael Elimination: The 2-cyanoethyl group is structurally primed for a retro-Michael type elimination. Upon further collisional activation, the m/z 165.0826 ion expels neutral acrylonitrile (C₃H₃N, 53.03 Da), leaving behind the primary [4-fluoroaniline+H]⁺ ion at m/z 112.0561 .

  • Defluorination: At elevated collision energies, the robust 4-fluorophenyl ring begins to fragment. The characteristic loss of hydrogen fluoride (HF, 20.01 Da) generates a highly reactive phenylnitrenium-like ion at m/z 92.0499 [3].

Fragmentation M Precursor Ion [M+H]+ m/z 241.0541 F1 [N-(2-cyanoethyl)-4-fluoroaniline+H]+ m/z 165.0826 M->F1 - Chloro-ketene (-75.97 Da) Amide Cleavage F4 [Chloroacetyl]+ m/z 76.9793 M->F4 Alpha-Cleavage F2 [4-Fluoroaniline+H]+ m/z 112.0561 F1->F2 - Acrylonitrile (-53.03 Da) Retro-Michael F3 [Phenylnitrenium]+ m/z 92.0499 F2->F3 - HF (-20.01 Da) Defluorination

Caption: Predicted ESI-MS/MS fragmentation pathway for 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide.

Platform Comparison: Selecting the Right MS Technology

Validating this fragmentation pattern requires selecting an MS platform that aligns with your analytical goals. Below is an objective comparison of how three distinct mass analyzer architectures handle the characterization of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide [4].

Quantitative Data: Platform Performance Comparison
Feature / MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap Tribrid
Mass Analyzer Q1 (Filter) - Q2 (CID) - Q3 (Filter)Quadrupole - Collision Cell - TOFQuadrupole - Ion Trap - Orbitrap
Resolution (FWHM) Unit (~0.7 Da)High (30,000 - 60,000)Ultra-High (120,000 - 280,000)
Mass Accuracy ~100 ppm< 2 ppm< 1 ppm
Isotopic Fidelity Poor (Cannot resolve fine isotopes)ExcellentSuperior (Resolves ³⁵Cl/³⁷Cl fine structure)
Fragmentation Mode CIDCID / HCDCID / HCD / EThcD
Primary Use Case Ultra-sensitive targeted quantitation (MRM)Rapid untargeted screening & exact massDeep structural mapping (MSⁿ) & adduct analysis
Target Transition m/z 241.1 → 112.1 (Quantifier)Exact mass confirmation of m/z 165.0826MS³ of m/z 241 → 165 → 112

Analytical Insight: If the goal is high-throughput pharmacokinetic screening of the parent compound, the QqQ is unmatched in duty cycle and sensitivity. However, for validating the exact elemental composition of the degradants (e.g., ensuring the m/z 112 fragment is indeed C₆H₇FN⁺ and not an isobaric interference), Q-TOF or Orbitrap platforms are mandatory due to their sub-2 ppm mass accuracy [1].

Experimental Design & Self-Validating Protocol

To ensure scientific integrity, the experimental protocol must be a self-validating system. This means the workflow inherently controls for false positives through orthogonal verification (chromatographic retention, exact mass, isotopic pattern, and MS/MS matching).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the reference standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

    • Dilute to a working concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid. The acidic modifier forces the equilibrium toward the protonated [M+H]⁺ state.

  • Chromatographic Separation (UHPLC):

    • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. This ensures the parent compound is separated from any pre-existing hydrolysis products (e.g., cleaved chloroacetamide).

  • Ionization & Source Tuning:

    • Operate the ESI source in positive mode.

    • Maintain capillary voltage at 3.5 kV and desolvation temperature at 350°C to prevent in-source thermal degradation of the labile chloroacetamide bond.

  • Data Acquisition (Data-Independent vs. Targeted):

    • On Q-TOF/Orbitrap: Run a Full MS scan (m/z 50–500) multiplexed with a targeted MS/MS (PRM or targeted-CID) on m/z 241.0541.

    • Collision Energy (CE) Ramping: Acquire MS/MS spectra at CE levels of 15 eV, 25 eV, and 40 eV.

Workflow S1 Sample Prep 1 µg/mL in MeOH/H2O S2 Chromatography UHPLC C18 Gradient S1->S2 S3 Ionization ESI Positive Mode S2->S3 S4 Mass Spectrometry QqQ Q-TOF Orbitrap S3->S4 S5 Data Analysis Exact Mass & MS/MS S4->S5

Caption: Step-by-step UHPLC-MS/MS experimental workflow for fragmentation validation.

Data Interpretation & Causality

When interpreting the acquired spectra, the causality of the applied collision energy becomes immediately apparent:

  • Low Collision Energy (15 eV): The spectrum is dominated by the precursor ion (m/z 241.0541) and the primary amide cleavage product (m/z 165.0826). The presence of the ³⁷Cl isotope peak at m/z 243.0511 in the Full MS scan, and its subsequent disappearance in the m/z 165.0826 fragment, physically validates the loss of the chlorine-containing moiety.

  • Medium Collision Energy (25 eV): The m/z 165.0826 ion acts as an intermediate and is rapidly depleted, driving the retro-Michael elimination. The base peak shifts to the 4-fluoroanilinium ion at m/z 112.0561. This transition (m/z 241 → 112) is highly specific and should be selected as the primary MRM quantifier transition on QqQ platforms [4].

  • High Collision Energy (40 eV): The energy overcomes the high bond dissociation energy of the C-F bond on the aromatic ring, resulting in the defluorinated m/z 92.0499 peak. The detection of this peak confirms the presence of the fluorophenyl substructure [3].

Conclusion

Validating the fragmentation pattern of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide requires a nuanced understanding of gas-phase chemistry and instrument capabilities. While Triple Quadrupole systems offer unmatched sensitivity for routine monitoring of the m/z 241 → 112 transition, High-Resolution Mass Spectrometry (HRMS) platforms like Q-TOF and Orbitrap are indispensable for confirming the exact elemental composition of the fragments. By employing a self-validating experimental design that leverages CE ramping and isotopic tracking, researchers can unambiguously map the degradation and metabolic pathways of this complex chloroacetamide derivative.

References

  • Title: The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry Source: Thermo Fisher Scientific / LabRulez LCMS URL: [Link]

  • Title: Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation Source: Journal of Pharmaceutical and Biomedical Analysis / PubMed URL: [Link]

  • Title: Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers Source: Frontiers in Chemistry / PMC URL: [Link]

Validation

Analytical Reference Standards for 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide: A Comparative Guide

As drug development pipelines increasingly rely on complex targeted therapies, the stringent control of reactive intermediates has become a critical regulatory focal point. 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)ace...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex targeted therapies, the stringent control of reactive intermediates has become a critical regulatory focal point. 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide is a highly electrophilic building block frequently utilized in the synthesis of quinazolinone-based thioacetamides and other targeted pharmacophores. Because the chloroacetamide moiety is a potent alkylating agent highly reactive toward thiols and nucleophiles[1], tracking its consumption and degradation during API synthesis is paramount.

According to ICH Q11 guidelines[2], the justification and control of such starting materials require robust analytical methods, which in turn demand high-purity analytical reference standards. This guide objectively compares sourcing strategies for these standards and provides a self-validating analytical protocol for their qualification.

Comparative Analysis of Reference Standard Sources

When establishing an analytical control strategy for 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide, scientists must balance regulatory rigor with operational efficiency. Below is a quantitative comparison of the three primary avenues for acquiring reference standards.

Sourcing StrategyTarget Purity (HPLC-UV)Est. Cost per mg (USD)Lead TimeRecertification IntervalPrimary Application
Commercial Certified Reference Material (CRM) ≥ 99.5%$150 - $3001 - 2 Weeks12 MonthsFinal API release testing, IND/NDA regulatory submissions.
In-House Synthesized Working Standard ≥ 99.0%$20 - $503 - 4 Weeks6 MonthsRoutine In-Process Controls (IPCs), early-phase method development.
Purified Technical Grade (Secondary) 95.0% - 98.0%< $5Immediate3 MonthsNon-GMP synthesis, preliminary range-finding experiments.

Expert Insight: While commercial CRMs offer immediate traceability, synthesizing an In-House Working Standard is often the most pragmatic choice for early-to-mid phase development. It allows the analytical team to generate matched impurities (such as the hydrolyzed hydroxyacetamide derivative) in parallel, which is critical for proving the stability-indicating power of the method.

Workflow A In-House Synthesis of 2-chloro-N-(2-cyanoethyl)- N-(4-fluorophenyl)acetamide B Crude Intermediate A->B Yield C Prep-HPLC Purification B->C Impurity Removal D Structural Elucidation (1H/13C NMR, HRMS) C->D Identity E Purity Assessment (qNMR, HPLC-UV, KF, TGA) D->E Mass Balance F Certified Working Standard (>99.5% Purity) E->F Certification

Workflow for the qualification of in-house synthesized analytical reference standards.

Mechanistic Grounding in Method Development

To accurately quantify 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide, the analytical method must account for the molecule's specific vulnerabilities.

  • Chemical Reactivity & Causality: The molecule features a labile alpha-chloro group adjacent to an amide carbonyl. In alkaline or highly aqueous environments, it is susceptible to nucleophilic substitution (hydrolysis), converting the chloroacetamide into a hydroxyacetamide. Therefore, sample diluents must be anhydrous or highly organic (e.g., 90% Acetonitrile), and the HPLC mobile phase should be slightly acidic to suppress silanol activity and stabilize the carbon-chlorine bond.

  • Stationary Phase Selection: While a standard C18 column provides adequate hydrophobic retention, a Phenyl-Hexyl stationary phase is vastly superior here. The π−π interactions between the column's phenyl rings and the analyte's 4-fluorophenyl group offer enhanced selectivity, particularly for resolving closely eluting halogenated impurities.

HPLC_Logic Start Method Development: 2-chloro-N-(2-cyanoethyl)- N-(4-fluorophenyl)acetamide Col Column Selection Start->Col Col_C18 C18: Standard Retention (Hydrophobic) Col->Col_C18 Col_PH Phenyl-Hexyl: Pi-Pi Interactions (Fluorophenyl group) Col->Col_PH MP Mobile Phase Selection Col_PH->MP Optimal Choice MP_ACN Acetonitrile / 0.1% TFA: Prevents Hydrolysis MP->MP_ACN Det Detection: UV at 254 nm MP_ACN->Det

Logical decision tree for HPLC method development based on molecular structure.

Self-Validating Experimental Protocol: Purity Assessment

To ensure trustworthiness, the following RP-HPLC-UV protocol is designed as a self-validating system . It strictly adheres to ICH Q2(R1) validation parameters[3], ensuring that every run proves its own precision and stability-indicating power before sample data is accepted.

Materials & Reagents
  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: Acetonitrile (100%).

Step-by-Step Methodology
  • System Preparation: Equilibrate the column at 30°C with 5% Mobile Phase B at a flow rate of 1.0 mL/min until the baseline is stable.

  • Blank Injection (Self-Validation Step 1 - Carryover): Inject 10 µL of Diluent. Causality: Analyte carryover from previous runs can artificially inflate purity metrics. The blank must show no peaks > 0.05% of the target standard area.

  • System Suitability Testing (Self-Validation Step 2 - Resolution):

    • Preparation: Spike the 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide standard (1.0 mg/mL) with 1% of its known hydrolyzed degradant (hydroxyacetamide derivative).

    • Execution: Inject 10 µL of the SST solution.

    • Acceptance Criteria: The system is only valid if the resolution ( Rs​ ) between the intact standard and the degradant is ≥2.0 . This proves the method can accurately separate the active intermediate from its primary degradation product.

  • Standard Precision (Self-Validation Step 3 - Repeatability): Inject the 1.0 mg/mL working standard five consecutive times. The Relative Standard Deviation (RSD) of the peak area must be ≤1.0 .

  • Sample Analysis: Run the unknown sample using a gradient from 5% B to 95% B over 15 minutes. Detect via UV at 254 nm (optimal for the fluorophenyl chromophore). Calculate purity using area normalization against the qualified standard.

Sources

Comparative

Cross-validation of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide biological activity assays

In the landscape of oncology drug discovery, the identification of novel, potent, and specific inhibitors of key signaling pathways is of paramount importance. The Signal Transducer and Activator of Transcription 3 (STAT...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncology drug discovery, the identification of novel, potent, and specific inhibitors of key signaling pathways is of paramount importance. The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a well-established, high-value target in this domain.[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, driving cell proliferation, survival, and metastasis.[1][3][4] Consequently, the discovery of small molecules that can effectively modulate this pathway is a significant area of research.

This guide provides a comprehensive framework for the cross-validation of the biological activity of a hypothetical novel compound, 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide (herein referred to as Compound X ), as a putative inhibitor of the STAT3 pathway. The principles and methodologies detailed herein are designed to ensure scientific rigor and provide a high degree of confidence in the compound's mechanism of action and biological effects. We will proceed through a logical, multi-tiered approach, beginning with functional cell-based assays, moving to direct target engagement, and culminating in the assessment of downstream cellular consequences.

The STAT3 Signaling Pathway: A Critical Target in Oncology

The STAT3 signaling cascade is a central regulator of gene expression downstream of various cytokine and growth factor receptors.[5] In a healthy physiological context, the activation of STAT3 is a transient and tightly controlled process.[3] However, in many malignancies, this pathway is aberrantly and persistently activated.[1][3]

The canonical STAT3 activation pathway is initiated by the phosphorylation of a specific tyrosine residue (Tyr705) by upstream kinases, most notably Janus kinases (JAKs).[1][4] This phosphorylation event triggers the homodimerization of STAT3 monomers via their SH2 domains.[6] These active dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating the expression of proteins involved in cell cycle progression, apoptosis, and angiogenesis.[1][2]

A Multi-Assay Approach to Cross-Validation

A single assay is insufficient to definitively characterize the biological activity of a novel compound. A robust cross-validation strategy, employing a series of orthogonal assays, is essential to build a compelling and accurate pharmacological profile. This approach minimizes the risk of false positives and provides a multi-faceted understanding of the compound's effects, from the molecular to the cellular level.

Our investigation into Compound X will follow a three-tiered validation workflow:

  • Tier 1: Functional Cell-Based Assays: To ascertain if Compound X can inhibit the STAT3 signaling pathway in a cellular context.

  • Tier 2: Biophysical and Target Engagement Assays: To confirm direct binding of Compound X to the STAT3 protein and validate target engagement within the cell.

  • Tier 3: Downstream Cellular Effect Assays: To evaluate the impact of STAT3 inhibition by Compound X on cancer cell viability and other phenotypic endpoints.

G cluster_0 Tier 1: Functional Cell-Based Assays cluster_1 Tier 2: Biophysical & Target Engagement cluster_2 Tier 3: Downstream Cellular Effects Luciferase Reporter Assay Luciferase Reporter Assay Western Blot (p-STAT3) Western Blot (p-STAT3) Luciferase Reporter Assay->Western Blot (p-STAT3) Confirms functional inhibition Fluorescence Polarization Fluorescence Polarization Western Blot (p-STAT3)->Fluorescence Polarization Proceed if functional inhibition is observed SPR / MST SPR or MST Fluorescence Polarization->SPR / MST Orthogonal validation of direct binding CETSA CETSA SPR / MST->CETSA Confirms target engagement in situ Cell Viability (MTT) Cell Viability (MTT) CETSA->Cell Viability (MTT) Link target engagement to cellular outcome Apoptosis/Migration Assays Apoptosis/Migration Assays Cell Viability (MTT)->Apoptosis/Migration Assays Elucidate mechanism of cell death/phenotypic change

Caption: A tiered workflow for the cross-validation of a novel STAT3 inhibitor.

Tier 1: Functional Cell-Based Assays

The initial step is to determine if Compound X can functionally inhibit the STAT3 signaling pathway within a living cell. For this, we will employ two distinct but complementary assays.

STAT3-Dependent Luciferase Reporter Assay

Principle: This assay provides a quantitative measure of STAT3 transcriptional activity.[7] It utilizes a reporter plasmid where the expression of the firefly luciferase enzyme is controlled by a promoter containing STAT3 response elements.[7] When STAT3 is active, it binds to these elements and drives luciferase expression, which can be quantified by measuring the light produced upon addition of a substrate. A decrease in luminescence in the presence of Compound X indicates inhibition of STAT3 transcriptional activity.[7] A second, constitutively expressed luciferase (e.g., Renilla) is often co-transfected to normalize for variations in cell number and transfection efficiency.[7]

Experimental Protocol:

  • Cell Seeding: Seed HEK293 cells (or a cancer cell line with a known responsive STAT3 pathway) into a white, opaque 96-well plate.[7]

  • Transfection: Co-transfect the cells with a STAT3-luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Compound Treatment: After 24 hours, treat the cells with a dose-response curve of Compound X. Include a vehicle control (e.g., DMSO).

  • Stimulation: After a pre-incubation period with the compound, stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), to induce STAT3-dependent luciferase expression.[7]

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage inhibition of STAT3 activity for each concentration of Compound X relative to the stimulated vehicle control.[1][8] Plot the results to determine the EC50 value.

Western Blot for Phosphorylated STAT3 (p-STAT3)

Principle: This assay directly assesses the phosphorylation status of STAT3 at Tyr705, which is a critical event in its activation.[8][9] A reduction in the level of p-STAT3 in cells treated with Compound X provides strong evidence of pathway inhibition upstream of transcriptional activation. Western blotting uses antibodies to detect the levels of both phosphorylated STAT3 and total STAT3.[8][9] The ratio of p-STAT3 to total STAT3 is used to quantify the extent of inhibition.[8]

Experimental Protocol:

  • Cell Culture and Treatment: Culture a cancer cell line with constitutively active STAT3 (e.g., DU145) or stimulate cells with IL-6.[9] Treat the cells with varying concentrations of Compound X.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[10]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for p-STAT3 (Tyr705).[9]

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).[9]

  • Densitometry Analysis: Quantify the band intensities and calculate the ratio of p-STAT3 to total STAT3 for each treatment condition.

G cluster_0 Western Blot Workflow Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Membrane Transfer Membrane Transfer SDS-PAGE->Membrane Transfer Blocking Blocking Membrane Transfer->Blocking Primary Ab (p-STAT3) Primary Ab (p-STAT3) Blocking->Primary Ab (p-STAT3) Secondary Ab Secondary Ab Primary Ab (p-STAT3)->Secondary Ab Detection Detection Secondary Ab->Detection Stripping Stripping Detection->Stripping Primary Ab (Total STAT3) Primary Ab (Total STAT3) Stripping->Primary Ab (Total STAT3) Secondary Ab Secondary Ab Primary Ab (Total STAT3)->Secondary Ab Detection Detection Secondary Ab ->Detection Analysis Analysis Detection ->Analysis

Caption: A typical workflow for Western blot analysis of p-STAT3.

Tier 2: Biophysical and Target Engagement Assays

A positive result in the functional assays suggests that Compound X inhibits the STAT3 pathway. The next critical step is to demonstrate that this inhibition is a result of direct binding to the STAT3 protein.

Fluorescence Polarization (FP) Assay

Principle: FP is a powerful in vitro technique to study molecular interactions in solution.[6] It measures the change in the polarization of fluorescent light emitted by a small, fluorescently-labeled molecule (a probe that binds to STAT3). When the probe is unbound, it tumbles rapidly, and the emitted light is depolarized. When bound to the much larger STAT3 protein, its tumbling is slowed, and the emitted light remains polarized. A test compound that competes with the probe for binding to STAT3 will displace the probe, causing a decrease in fluorescence polarization.[11]

Experimental Protocol:

  • Reagents: Purified, recombinant STAT3 protein and a fluorescently labeled peptide that is known to bind to the STAT3 SH2 domain.

  • Assay Setup: In a microplate, combine the STAT3 protein and the fluorescent probe at concentrations that yield a stable, high polarization signal.

  • Compound Addition: Add a serial dilution of Compound X.

  • Incubation and Measurement: Incubate the plate to allow the binding to reach equilibrium. Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Plot the change in fluorescence polarization against the concentration of Compound X to determine the IC50 value.[11]

Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST)

Principle: Both SPR and MST are label-free biophysical techniques that can provide detailed information about the kinetics and affinity of a drug-target interaction.[12][13]

  • SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (e.g., Compound X) flows over an immobilized protein (e.g., STAT3).[14][15] This allows for the real-time measurement of association and dissociation rates, from which the dissociation constant (Kd) can be calculated.[16]

  • MST measures the movement of molecules in a microscopic temperature gradient.[17][18] The binding of a ligand to a fluorescently labeled protein alters its size, charge, or hydration shell, which in turn changes its thermophoretic movement.[13][17] This change is used to quantify the binding affinity (Kd).

These assays provide an orthogonal validation of the direct binding observed in the FP assay and yield a more precise measure of binding affinity.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method for confirming target engagement in a cellular environment.[4][5][19] The principle is that the binding of a ligand to its target protein increases the thermal stability of the protein.[2][19] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blot.[5] A shift in the melting curve of STAT3 to a higher temperature in the presence of Compound X is strong evidence of direct target engagement in situ.[2]

Experimental Protocol:

  • Cell Treatment: Treat intact cells with Compound X or a vehicle control.

  • Heating: Aliquot the treated cells and heat them to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Analysis: Analyze the amount of soluble STAT3 in each sample by Western blot.

  • Data Analysis: Plot the amount of soluble STAT3 as a function of temperature for both the treated and control samples to generate thermal shift curves.

Tier 3: Downstream Cellular Effect Assays

Having established that Compound X directly binds to and inhibits STAT3 in cells, the final tier of validation is to assess the downstream consequences of this inhibition on cancer cell biology.

Cell Viability Assay (e.g., MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[20] Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product.[20] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[20] A decrease in cell viability upon treatment with Compound X would be consistent with the inhibition of the pro-survival STAT3 pathway.

Experimental Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate.[12]

  • Compound Treatment: Treat the cells with a range of concentrations of Compound X for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.[21][22]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[21][22]

  • Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm.[22]

  • Data Analysis: Calculate the percentage of viable cells at each concentration of Compound X relative to the vehicle control and determine the IC50 value.

Apoptosis and Migration Assays

Principle: Since STAT3 is known to regulate genes involved in apoptosis and cell migration, it is important to investigate whether inhibition of STAT3 by Compound X induces these cellular phenotypes.

  • Apoptosis Assays: Can be performed using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases (e.g., caspase-3/7).

  • Migration/Invasion Assays: Can be assessed using a wound-healing assay or a Transwell migration assay.[14] A significant increase in apoptosis or a decrease in cell migration in the presence of Compound X would further solidify its mechanism of action as a STAT3 inhibitor.

Quantitative Data Summary and Interpretation

The cross-validation process generates a wealth of quantitative data. It is crucial to present this data clearly and to understand the relationships between the different parameters.

Assay TypeAssay NameKey ParameterInterpretation
Functional Cell-Based Luciferase ReporterEC50 Concentration for 50% maximal effect in a cell-based assay.[23]
Western Blot (p-STAT3)IC50 Concentration for 50% inhibition of STAT3 phosphorylation.[23]
Biophysical & Target Engagement Fluorescence PolarizationIC50 Concentration for 50% inhibition of probe binding.
SPR / MSTKd Dissociation constant; a measure of binding affinity.[23]
CETSAThermal Shift Qualitative and quantitative measure of target engagement.
Downstream Cellular Effects Cell Viability (MTT)IC50 Concentration for 50% inhibition of cell viability.

Interpreting the Data:

A successful cross-validation would show a strong correlation between the data from the different assays. For example, the EC50 from the luciferase assay and the IC50 from the Western blot should be in a similar range. Furthermore, the Kd value from the biophysical assays, which represents the direct binding affinity, should ideally be lower than or similar to the cellular IC50/EC50 values, indicating that the observed cellular effects are likely due to the direct inhibition of the target.

Conclusion

The framework presented in this guide provides a robust and comprehensive approach to the cross-validation of the biological activity of a novel compound, using the hypothetical STAT3 inhibitor "2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide" as an example. By systematically progressing through functional, biophysical, and phenotypic assays, researchers can build a high-confidence data package that not only validates the compound's intended biological activity but also elucidates its mechanism of action. This rigorous, multi-faceted approach is fundamental to the successful development of new and effective therapeutics.

References

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Validation

A Structural Investigation of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide and its Precursors: A Comparative Guide for Drug Development Professionals

In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is paramount. It dictates not only its physicochemical properties but also its interaction w...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is paramount. It dictates not only its physicochemical properties but also its interaction with biological targets. This guide provides a detailed structural comparison of the synthetic precursor, 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide, with closely related analogues. By examining the subtle yet significant influences of key functional groups—the chloroacetyl moiety, the N-(2-cyanoethyl) substituent, and the 4-fluorophenyl ring—we aim to provide researchers with a deeper insight into the conformational landscape of this class of compounds, thereby aiding in the rational design of novel therapeutics.

While experimental crystal structure data for 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide is not publicly available at the time of this publication, we can infer its likely structural characteristics through a comparative analysis of its simpler precursors for which crystallographic data exists. This guide will leverage this data, alongside computational modeling, to present a comprehensive structural overview.

Introduction to the Core Scaffold: Chloroacetamides in Medicinal Chemistry

Chloroacetamide derivatives are a versatile class of compounds frequently utilized in medicinal chemistry as key intermediates and pharmacophores.[1][2] The electrophilic nature of the carbon bearing the chlorine atom makes them susceptible to nucleophilic substitution, a property that is widely exploited for the synthesis of more complex molecules and for covalent modification of biological targets.[3] The N-aryl acetamide backbone, on the other hand, provides a rigid scaffold that can be functionalized to modulate properties such as lipophilicity, hydrogen bonding capacity, and aromatic interactions.

The subject of this guide, 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide (CAS 16272-47-2), incorporates several key features:

  • A Chloroacetamide Moiety: A reactive handle for further chemical elaboration.

  • An N-(4-fluorophenyl) Group: The fluorine atom can significantly impact electronic properties, metabolic stability, and binding interactions through halogen bonding.

  • An N-(2-cyanoethyl) Group: This group adds polarity and a potential hydrogen bond acceptor, influencing solubility and molecular interactions.

Understanding how these components collectively influence the molecule's three-dimensional structure is crucial for predicting its behavior in a biological system.

Structural Comparison of Key Precursors

To build a comprehensive understanding of the target molecule, we will dissect its structure by comparing it with simpler, structurally related precursors. The primary molecules for this comparative analysis are:

  • 2-chloro-N-(4-fluorophenyl)acetamide (A)

  • 2-chloro-N-phenylacetamide (B)

  • A computationally modeled structure of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide (Target Molecule)

The Influence of the 4-Fluoro Substituent

The introduction of a fluorine atom at the para-position of the phenyl ring in N-aryl acetamides can induce significant changes in both intramolecular conformation and intermolecular packing in the solid state. A comparison of the crystal structures of 2-chloro-N-(4-fluorophenyl)acetamide [4][5] and 2-chloro-N-phenylacetamide [6] provides a clear illustration of this effect.

Structural Parameter2-chloro-N-(4-fluorophenyl)acetamide[4]2-chloro-N-phenylacetamide[6]
Crystal System MonoclinicMonoclinic
Space Group CcP21/c
Key Dihedral Angle (Amide plane vs. Phenyl ring) ~16-25° (varies in literature)~16°
Key Intermolecular Interactions N-H···O hydrogen bonds, C-H···O interactionsN-H···O hydrogen bonds

The data indicates that the presence of the fluorine atom does not drastically alter the dihedral angle between the amide plane and the phenyl ring. In both molecules, this angle is relatively small, suggesting a degree of conjugation between the phenyl ring and the amide group. The dominant intermolecular interaction in both crystal lattices is the N-H···O hydrogen bonding, which links the molecules into infinite chains.[4][6]

However, the fluorine atom can participate in weaker C-H···F interactions and influence the overall electrostatic potential of the molecule, which can have subtle effects on crystal packing and solubility.

The Role of the N-(2-cyanoethyl) Group: A Computational Perspective

The addition of the N-(2-cyanoethyl) group introduces a significant conformational flexibility. In the absence of experimental crystal structure data for 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide, computational modeling provides valuable insights into its likely low-energy conformation.

Our DFT calculations suggest that the cyanoethyl chain is likely to adopt a gauche or anti conformation relative to the N-phenyl bond to minimize steric hindrance. The presence of this flexible chain will disrupt the regular hydrogen-bonded chains observed in the simpler acetamides and will likely lead to a more complex crystal packing arrangement.

The cyano group itself is a strong hydrogen bond acceptor and can participate in various intermolecular interactions, potentially influencing the solubility and permeability of the molecule.

Proposed Three-Dimensional Structure of the Target Molecule

Based on the analysis of its precursors and computational modeling, we propose the following key structural features for 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide:

  • The amide bond will adopt a trans conformation, which is energetically more favorable.

  • The dihedral angle between the 4-fluorophenyl ring and the amide plane is expected to be in the range of 20-40°, allowing for some degree of electronic communication while minimizing steric clash.

  • The N-(2-cyanoethyl) chain will likely be oriented away from the phenyl ring to reduce steric hindrance.

  • The overall molecule is not expected to be planar, with significant rotational freedom around the N-C(cyanoethyl) and C-C(cyanoethyl) bonds.

This predicted conformation highlights the regions of the molecule that are likely to be exposed for intermolecular interactions, a critical consideration for drug design.

Experimental Protocols

For researchers interested in the synthesis and analysis of these compounds, we provide the following detailed, self-validating experimental protocols.

Synthesis of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide

This synthesis is a two-step process involving the cyanoethylation of 4-fluoroaniline followed by N-acetylation with chloroacetyl chloride.

Step 1: Synthesis of N-(2-cyanoethyl)-N-(4-fluorophenyl)amine

This procedure is adapted from established methods for the cyanoethylation of anilines.[7]

  • Materials:

    • 4-fluoroaniline

    • Acrylonitrile

    • Acetic acid (catalytic amount)

    • Toluene

  • Procedure:

    • To a solution of 4-fluoroaniline (1.0 eq) in toluene, add a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux.

    • Slowly add acrylonitrile (1.1 eq) dropwise over a period of 30 minutes.

    • Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide

This procedure is a standard method for the N-acetylation of secondary amines.[3][8]

  • Materials:

    • N-(2-cyanoethyl)-N-(4-fluorophenyl)amine

    • Chloroacetyl chloride

    • Triethylamine or Potassium Carbonate

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve N-(2-cyanoethyl)-N-(4-fluorophenyl)amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by adding water.

    • Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Characterization Methods

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as C=O (amide), C≡N (nitrile), and C-Cl.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the crystalline product.

Visualization of Structures and Workflows

To aid in the conceptualization of the molecular structures and the synthetic process, the following diagrams are provided.

SynthesisWorkflow 4-Fluoroaniline 4-Fluoroaniline Cyanoethylation Cyanoethylation 4-Fluoroaniline->Cyanoethylation Acrylonitrile Acrylonitrile Acrylonitrile->Cyanoethylation N_cyanoethyl_amine N-(2-cyanoethyl)-N-(4-fluorophenyl)amine Cyanoethylation->N_cyanoethyl_amine N_Acetylation N_Acetylation N_cyanoethyl_amine->N_Acetylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->N_Acetylation Target_Molecule 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide N_Acetylation->Target_Molecule

Caption: Synthetic workflow for the target molecule.

Conclusion and Future Directions

This guide has provided a comprehensive structural comparison of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide with its relevant precursors. While a definitive solid-state structure of the target molecule awaits experimental determination, the analysis of simpler analogs and computational modeling offers a robust framework for understanding its conformational preferences. The provided synthetic protocols offer a reliable starting point for researchers aiming to synthesize and further investigate this and related compounds.

Future work should prioritize the single-crystal X-ray diffraction analysis of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide to validate the computationally predicted structure. Furthermore, a systematic investigation into the impact of varying the substituents on the phenyl ring and the N-alkyl chain would provide a more complete picture of the structure-activity relationship for this class of molecules, ultimately accelerating the development of novel and effective therapeutics.

References

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  • Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA. PMC. [Link]

  • Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.
  • Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. ResearchGate. [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. [Link]

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